molecular formula C9H12BrN B1276768 (3-Bromobenzyl)dimethylamine CAS No. 4885-18-1

(3-Bromobenzyl)dimethylamine

Cat. No.: B1276768
CAS No.: 4885-18-1
M. Wt: 214.1 g/mol
InChI Key: NENUHAOLAJUKLM-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)dimethylamine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUHAOLAJUKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402118
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4885-18-1
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (3-Bromobenzyl)dimethylamine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Bromobenzyl)dimethylamine. The information is curated for professionals in research and development, particularly those in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine. Its core structure consists of a benzene ring substituted with a bromine atom at the meta position and a dimethylaminomethyl group. This combination of a reactive halogen and a tertiary amine functional group makes it a versatile intermediate in organic synthesis.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂BrN[1][2]
Molecular Weight 214.10 g/mol [1][3]
CAS Number 4885-18-1[1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 227 °C at 760 mmHg; 105-108 °C at 9.8 Torr; 118 °C at 20 mmHg[1][2][4]
Density 1.32 g/cm³[2]
Melting Point 139-141 °C[1]
Flash Point 91.1 °C[2]
Solubility Insoluble in water. Soluble in common organic solvents.[5]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the dimethylamino group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (Ar-CH₂-N) would likely be a singlet around δ 3.4-3.6 ppm. The six protons of the two methyl groups will likely appear as a singlet further upfield, around δ 2.2-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbons. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The benzylic carbon is expected around δ 63-65 ppm, and the methyl carbons around δ 45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine is expected in the 1260-1030 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the bromobenzyl cation and the dimethylaminomethyl radical or cation.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of two key reactive sites: the aryl bromide and the tertiary amine.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, making it a useful handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety can readily participate in well-established palladium-catalyzed reactions such as:

    • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, leading to the synthesis of substituted biaryls.

    • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form a new C-N bond, yielding more complex aromatic amines.

    • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a powerful nucleophile and can be used to form new C-C bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.

Reactions Involving the Dimethylamine Group

The tertiary amine group is basic and can undergo reactions typical of this functional group.

  • Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary ammonium salts. These salts can have applications as phase-transfer catalysts or possess biological activity.

  • Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.

The interplay of these reactive sites allows for the synthesis of a diverse range of complex molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Benzylamines, in general, are important precursors in the production of various active pharmaceutical ingredients (APIs).[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-bromobenzyl bromide with dimethylamine.[1][4]

Procedure:

  • To a solution of 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at 5 °C, add dimethylamine (51.4 g, 1.14 mol).

  • After the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the mixture with aqueous 3N hydrochloric acid.

  • Make the aqueous extracts alkaline with aqueous potassium hydroxide.

  • An oily product will separate out. Isolate this oil and purify it by distillation to yield this compound.

A reported yield for this reaction is 65 g (80%), with a boiling point of 118 °C at 20 mmHg.[4]

Synthesis_of_3_Bromobenzyldimethylamine cluster_workup Work-up reagent1 3-Bromobenzyl bromide product This compound reagent1->product Benzene, 5 °C reagent2 Dimethylamine reagent2->product acidification 1. Acidification (HCl) extraction 2. Extraction (aq. HCl) acidification->extraction basification 3. Basification (KOH) extraction->basification distillation 4. Distillation basification->distillation

Caption: Synthesis of this compound.

Logical Relationships in Reactivity

The dual reactivity of this compound allows for sequential or orthogonal synthetic strategies. For instance, a cross-coupling reaction can be performed at the aryl bromide position, followed by a reaction at the tertiary amine, or vice versa. The choice of reaction sequence will depend on the compatibility of the functional groups in the desired target molecule with the reaction conditions.

Reactivity_Flowchart cluster_aryl_bromide Reactions at Aryl Bromide cluster_amine Reactions at Tertiary Amine start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald grignard Grignard Formation start->grignard quaternization Quaternization start->quaternization oxidation N-Oxidation start->oxidation suzuki->quaternization Sequential Reaction buchwald->quaternization Sequential Reaction grignard->oxidation Sequential Reaction

Caption: Reactivity pathways of this compound.

This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature.

References

(3-Bromobenzyl)dimethylamine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4885-18-1

This technical guide provides an in-depth overview of (3-Bromobenzyl)dimethylamine, a versatile building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive information on its chemical properties, synthesis, supplier details, and applications.

Chemical Properties and Supplier Information

This compound, also known as 3-Bromo-N,N-dimethylbenzylamine, is a halogenated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol .[1][2] It is typically a colorless to pale yellow liquid.[3] This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

A variety of chemical suppliers offer this compound in different purities and quantities. The table below summarizes the offerings from several prominent suppliers.

SupplierPurityAvailable Quantities
Santa Cruz Biotechnology≥98%Inquire for details
Frontier Specialty ChemicalsHigh PurityGrams to bulk
ChemicalBook99%Kilogram scale
SuZhou TuoHuangZhe New Materials Co., LTD98%Inquire for details
CP Lab Chemicalsmin 95%1 gram

Synthesis Protocol

The synthesis of this compound is well-documented and can be achieved through the reaction of 3-bromobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of this compound [1]

Materials:

  • 3-Bromobenzyl bromide (95 g, 0.38 mol)

  • Dimethylamine (51.4 g, 1.14 mol)

  • Benzene

  • 3N Hydrochloric acid

  • Aqueous potassium hydroxide

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromobenzyl bromide in benzene.

  • Cool the mixture to 5°C.

  • Add dimethylamine to the cooled solution.

  • After the reaction is complete, acidify the mixture with 3N hydrochloric acid.

  • Extract the aqueous layer.

  • Make the aqueous extracts alkaline with aqueous potassium hydroxide. An oil will separate out.

  • Distill the separated oil to yield this compound.

Expected Yield: 65 g (80%) Boiling Point: 118°C at 20 mmHg

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound A Reactants: 3-Bromobenzyl bromide Dimethylamine Benzene B Reaction at 5°C A->B C Acidification with HCl B->C D Aqueous Extraction C->D E Basification with KOH D->E F Distillation E->F G Product: This compound F->G

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its dimethylamine group can act as a key pharmacophore, a feature recognized for its presence in numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antihistaminic, anticancer, and analgesic properties.

The primary utility of this compound lies in its role as a synthetic intermediate. The bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

3.1. Intermediate for Bioactive Compounds

Research and patent literature indicate that this compound is utilized in the synthesis of novel compounds with potential therapeutic value. While specific, publicly available, detailed experimental protocols for its direct incorporation into named drug candidates are limited, its structural motif is found in compounds explored in various therapeutic areas.

3.2. Protein Degrader Building Block

Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block".[1] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The logical workflow for utilizing a building block like this compound in PROTAC development is illustrated below.

G PROTAC Development Workflow cluster_0 Building Block Synthesis cluster_1 PROTAC Assembly cluster_2 Biological Evaluation A This compound B Linker Conjugation A->B Modification/Functionalization C E3 Ligase Ligand Attachment B->C D Target Protein Ligand Attachment B->D E Final PROTAC Molecule C->E D->E F In vitro Assays E->F G Cell-based Assays F->G H In vivo Studies G->H

Caption: PROTAC Development Workflow.

While specific signaling pathways directly modulated by this compound itself are not documented, the molecules synthesized from it are designed to interact with a variety of biological targets. The nature of these targets and the subsequent modulation of signaling pathways are determined by the overall structure of the final compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Bromobenzyl)dimethylamine, a versatile intermediate in organic synthesis. This document details established synthetic methodologies, physical and spectroscopic properties, and essential safety information. The protocols and data presented are intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine with significant applications as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a brominated phenyl ring and a dimethylaminomethyl group, offers two reactive sites for further chemical transformations. This makes it a valuable precursor for the development of a wide range of compounds, including pharmaceuticals and other specialty chemicals. This guide outlines two common and effective methods for its preparation and provides key characterization data.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical properties is provided in the table below.

PropertyValueReference
CAS Number 4885-18-1[2][3][4]
Molecular Formula C₉H₁₂BrN[2][3]
Molecular Weight 214.10 g/mol [2][3]
Boiling Point 227 °C at 760 mmHg[5]
118 °C at 20 mmHg[6]
Density 1.32 g/cm³[5]
Flash Point 91.1 °C[5]
Purity ≥98% (commercially available)[3]

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. The first involves the nucleophilic substitution of 3-bromobenzyl bromide with dimethylamine. The second is the reductive amination of 3-bromobenzaldehyde with dimethylamine.

Synthesis via Nucleophilic Substitution

This method relies on the reaction of 3-bromobenzyl bromide with dimethylamine, where the amine acts as a nucleophile, displacing the bromide ion.

G cluster_0 Synthesis via Nucleophilic Substitution 3-Bromobenzyl_bromide 3-Bromobenzyl bromide Product This compound 3-Bromobenzyl_bromide->Product Dimethylamine, Benzene, 5 °C Dimethylamine Dimethylamine

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

A detailed experimental procedure for this synthesis has been reported.[6] In a typical setup, dimethylamine (51.4 g, 1.14 mol) is reacted with 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at a temperature of 5°C.[6] Following the reaction, the mixture is acidified with hydrochloric acid and then extracted with a 3N aqueous solution of hydrochloric acid.[6] The aqueous extracts are subsequently made alkaline using aqueous potassium hydroxide. The resulting oily product is then separated and purified by distillation to yield this compound (65 g, 80% yield) with a boiling point of 118°C at 20 mmHg.[6]

Synthesis via Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In this case, 3-bromobenzaldehyde is reacted with dimethylamine in the presence of a reducing agent to form the target product.

G cluster_1 Synthesis via Reductive Amination 3-Bromobenzaldehyde 3-Bromobenzaldehyde Product This compound 3-Bromobenzaldehyde->Product Dimethylamine Dimethylamine Dimethylamine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol (General Procedure):

Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_2 Characterization Workflow Synthesized_Product Synthesized Product Purification Purification (e.g., Distillation, Chromatography) Synthesized_Product->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: General workflow for the purification and characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: While an experimental spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H 7.0 - 7.5Multiplet4H
-CH₂-~3.4Singlet2H
-N(CH₃)₂~2.2Singlet6H

¹³C NMR: Similarly, the predicted ¹³C NMR chemical shifts are tabulated below.

CarbonPredicted Chemical Shift (δ, ppm)
Ar-C -Br~122
Ar-C 125 - 135
Ar-C -CH₂~140
-C H₂-~64
-N(C H₃)₂~45
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the aliphatic amine functional groups. As a tertiary amine, it will lack the N-H stretching bands typically seen in primary and secondary amines.[7]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2800 - 3000Medium
C-N (aliphatic amine)1020 - 1250Medium-Weak
C=C (aromatic)1450 - 1600Medium
C-Br500 - 600Strong
Mass Spectrometry (MS)

The mass spectrum of N,N-Dimethyl-3-bromobenzylamine is available and provides crucial information for confirming its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at m/z 213 and 215 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[8] It is advisable to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[8] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[8] In case of contact, it is recommended to wash the affected area with plenty of water.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This technical guide has provided detailed protocols for the synthesis of this compound via nucleophilic substitution and reductive amination. The physicochemical properties and expected spectroscopic data have been summarized to aid in its characterization. The information presented herein is intended to be a valuable resource for researchers utilizing this versatile compound in their synthetic endeavors.

References

Spectroscopic and Spectrometric Analysis of (3-Bromobenzyl)dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound (3-Bromobenzyl)dimethylamine. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of data from closely related analogs, predicted values based on established principles, and detailed experimental protocols to enable researchers to acquire and interpret their own data.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-bromobenzyl bromide with dimethylamine in a suitable solvent such as benzene. Following the reaction, an acid-base extraction is typically performed to isolate the product. The final product is often purified by distillation.[1]

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted)
~7.4s1HAr-H (proton between Br and CH2N(CH3)2)
~7.3d1HAr-H
~7.1t1HAr-H
~7.1d1HAr-H
~3.4s2H-CH2-
~2.2s6H-N(CH3)2
Solvent: CDCl3, Reference: TMS at 0.00 ppm. Predictions are based on standard substituent effects on aromatic systems.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment (Predicted)
~140Ar-C (quaternary, attached to CH2N(CH3)2)
~131Ar-CH
~130Ar-CH
~128Ar-CH
~122Ar-C (quaternary, attached to Br)
~126Ar-CH
~64-CH2-
~45-N(CH3)2
Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm. Predictions are based on standard substituent effects.
Infrared (IR) Spectroscopy

As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations. The IR spectrum will be characterized by C-H, C-N, and C-Br stretching and bending modes, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3050-3000Medium-WeakAromatic C-H Stretch
2980-2800Medium-StrongAliphatic C-H Stretch (-CH2-, -CH3)
~1600, ~1475Medium-WeakAromatic C=C Stretch
~1260MediumC-N Stretch
1100-1000StrongC-Br Stretch (Aryl)
800-600StrongAromatic C-H Bending (out-of-plane)
Sample preparation: Neat liquid film or KBr pellet.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2] in a roughly 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonComments
213/215[C9H12BrN]+Molecular ion (M+)
134[C9H12N]+Loss of Br radical
58[C3H8N]+[CH2N(CH3)2]+ fragment, likely the base peak
91[C7H7]+Tropylium ion (rearrangement)
170/172[C8H9BrN]+Loss of a methyl radical

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • 1H NMR:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • 13C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -5 to 220 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

  • Scan Range: 4000-400 cm-1

  • Number of Scans: 16

  • Resolution: 4 cm-1

  • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Instrument Parameters (GC-MS with EI source):

  • Gas Chromatography:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Compound This compound Prep_NMR Dissolve in CDCl3 with TMS Compound->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Compound->Prep_IR Prep_MS Dilute in Dichloromethane Compound->Prep_MS NMR NMR Spectrometer (1H and 13C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Acquire FID Process & Reference NMR->Data_NMR Data_IR Acquire Interferogram Process & Background Subtract IR->Data_IR Data_MS Acquire Total Ion Chromatogram & Mass Spectrum MS->Data_MS

Caption: General workflow for spectroscopic analysis.

Data_Interpretation_Flow cluster_interpretation Data Interpretation NMR_Data NMR Spectra (1H, 13C) Interpret_NMR Chemical Shifts Integration Multiplicity NMR_Data->Interpret_NMR IR_Data IR Spectrum Interpret_IR Functional Group Identification IR_Data->Interpret_IR MS_Data Mass Spectrum Interpret_MS Molecular Ion Fragmentation Pattern MS_Data->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Data interpretation for structural elucidation.

References

(3-Bromobenzyl)dimethylamine: A Technical Guide to Safe Handling, Storage, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for (3-Bromobenzyl)dimethylamine (CAS RN: 4885-18-1). Due to the limited availability of specific toxicological data for this compound, this document incorporates general safety principles for aromatic amines and substituted benzylamines to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound is a substituted aromatic amine. A summary of its known physical and chemical properties is presented in Table 1. Notably, several key quantitative safety parameters such as melting point, flash point, and density are not consistently reported in available safety data sheets, indicating variability based on purity or a lack of comprehensive testing.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 4885-18-1[2][3][4]
Molecular Formula C₉H₁₂BrN[2][3][4]
Molecular Weight 214.1 g/mol [2][3]
Appearance Solid (usually white to off-white)[1]
Boiling Point 227°C at 760 mmHg[2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in common organic solvents like dichloromethane and chloroform.[1]
Purity ≥95% to ≥98%[3][4]

Toxicological Information and Hazard Assessment

Aromatic amines are known to be readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[6][8] They can also cause irritation to the skin, eyes, and respiratory tract.

General Toxicological Concerns for Aromatic Amines:

  • Carcinogenicity and Mutagenicity: Many aromatic amines are classified as known or suspected carcinogens.[6][8][9]

  • Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[6]

  • Irritation: They can cause irritation to the skin, eyes, and respiratory system.

Given the lack of specific data for this compound, it is prudent to treat it as a potentially hazardous substance and adhere to stringent safety protocols.

Generalized Toxicological Pathway for Aromatic Amines

While a specific signaling pathway for the toxicology of this compound is not documented, a generalized pathway for the metabolic activation of primary aromatic amines, which can lead to adverse effects, is illustrated below. This diagram is for informational purposes to highlight the potential for bioactivation of this class of compounds.

Toxicological_Pathway Generalized Metabolic Activation of Aromatic Amines AromaticAmine This compound (or other aromatic amines) MetabolicActivation Metabolic Activation (e.g., N-hydroxylation in the liver) AromaticAmine->MetabolicActivation ReactiveMetabolite Formation of Reactive Metabolites MetabolicActivation->ReactiveMetabolite DNA_Adducts Covalent Binding to DNA (DNA Adducts) ReactiveMetabolite->DNA_Adducts Protein_Adducts Covalent Binding to Proteins ReactiveMetabolite->Protein_Adducts Mutations Mutations DNA_Adducts->Mutations CellularDamage Cellular Damage and Toxicity Protein_Adducts->CellularDamage Cancer Cancer Initiation Mutations->Cancer

A generalized pathway for the metabolic activation of aromatic amines.

Handling and Personal Protective Equipment (PPE)

Strict adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risk.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • A certified chemical fume hood is recommended for all procedures involving this compound.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant suit.Follow glove manufacturer's specifications.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended if ventilation is inadequate or for spill response.Follow OSHA respirator regulations (29 CFR 1910.134).
Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Handling_Workflow Workflow for Handling this compound Start Start: Prepare to Handle AssessRisks Assess Risks and Review SDS Start->AssessRisks DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->DonPPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood WeighAndDispense Weigh and Dispense Carefully (Avoid Dust/Aerosol Formation) WorkInHood->WeighAndDispense PerformExperiment Perform Experimental Procedure WeighAndDispense->PerformExperiment Decontaminate Decontaminate Glassware and Surfaces PerformExperiment->Decontaminate DisposeWaste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Recommended workflow for handling this compound.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Container: Store in a tightly closed, corrosion-resistant container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store separately from oxidizing agents, acids, and bases to prevent chemical reactions.[1]

  • Ignition Sources: Store away from heat sources and open flames.[1]

  • Moisture: Avoid exposure to moisture, which may cause decomposition.[1]

Emergency Procedures

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Table 3: First Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Absorb: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.

  • PPE: Wear appropriate personal protective equipment, including respiratory protection, during cleanup.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including nitrogen oxides and hydrogen bromide.

The following diagram outlines a logical workflow for responding to an accidental spill.

Spill_Response_Workflow Accidental Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Emergency Services Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No DonPPE Don Full PPE (Respirator, Gloves, Goggles, Suit) SmallSpill->DonPPE Yes WaitForHelp Await Emergency Response Team LargeSpill->WaitForHelp Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Logical workflow for responding to an accidental spill.

Experimental Protocols: Synthesis of this compound

The following is a reported experimental protocol for the synthesis of this compound.[10]

Materials:

  • 3-Bromobenzyl bromide

  • Dimethylamine (aqueous solution)

  • Benzene

  • Hydrochloric acid (3N)

  • Potassium hydroxide (aqueous solution)

Procedure:

  • In a suitable reaction vessel, combine dimethylamine (1.14 mol) and 3-bromobenzyl bromide (0.38 mol) in benzene at 5°C.[10]

  • After the reaction is complete, acidify the mixture with 3N hydrochloric acid.[10]

  • Extract the mixture with aqueous 3N hydrochloric acid.[10]

  • Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.[10]

  • An oil will separate out. Isolate the oil and purify by distillation to obtain 3-bromo-N,N-dimethylbenzylamine.[10]

Note: This protocol is provided for informational purposes only. All experimental work should be conducted with appropriate safety precautions, including the use of a chemical fume hood and personal protective equipment.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Conclusion

While specific toxicological data for this compound is limited, its classification as a substituted aromatic amine warrants a cautious approach. By adhering to the handling, storage, and emergency protocols outlined in this guide, researchers and drug development professionals can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other chemical.

References

(3-Bromobenzyl)dimethylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (3-Bromobenzyl)dimethylamine, a key intermediate in various synthetic processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

This compound, with the chemical formula C₉H₁₂BrN, is a substituted aromatic amine.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4885-18-1[1]
Molecular Formula C₉H₁₂BrN[1]
Molecular Weight 214.10 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 227°C at 760 mmHg[3]
Density 1.32 g/cm³[3]
Flash Point 91.1°C[3]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble/Slightly Soluble[4][5]
DichloromethaneSoluble[4]
ChloroformSoluble[4]
AlcoholsSoluble[5]
EthersSoluble[5]
KetonesSoluble[5]

The tertiary amine nature of this compound suggests that its solubility in acidic aqueous solutions would be significantly higher due to the formation of the corresponding ammonium salt.

Stability Considerations

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is sensitive to certain environmental factors.

General Stability:

  • This compound should be stored in a cool, dry, and well-ventilated area. [4]

  • It should be kept away from heat sources and open flames. [4]

  • Exposure to moisture may cause decomposition. [4]

Chemical Incompatibilities:

  • Strong oxidizing agents: May lead to vigorous reactions and degradation.

  • Strong acids and bases: Can react with the amine functionality.[4]

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are not available. However, based on standard methods for similar amine compounds, the following generalized protocols can be adapted.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous medium.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated solution of this compound in water B Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h A->B Incubation C Allow solution to settle B->C D Filter or centrifuge to remove undissolved solid C->D Phase Separation E Withdraw a known volume of the clear supernatant D->E F Quantify concentration using a validated analytical method (e.g., HPLC-UV) E->F Quantification G Calculate solubility (e.g., in mg/mL or mol/L) F->G Calculation

Caption: Workflow for Aqueous Solubility Determination.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Forced degradation studies are essential to understand the stability of a compound under various stress conditions. HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation A Prepare solutions of this compound B Expose to various conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) A->B Exposure C Withdraw samples at specified time points B->C Time-course D Analyze by a stability-indicating HPLC method C->D Injection E Quantify the remaining parent compound D->E Peak Area F Identify and quantify major degradation products E->F Comparison G Determine degradation kinetics and pathways F->G Interpretation

Caption: Workflow for HPLC-Based Stability Assessment.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the compound.

G A Place a small, accurately weighed sample of this compound in a TGA pan B Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen) A->B Heating Program C Continuously monitor and record the sample mass as a function of temperature B->C Data Acquisition D Analyze the resulting TGA thermogram C->D Analysis E Determine the onset temperature of decomposition and percentage of mass loss at different temperatures D->E Interpretation

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited in the public domain, this guide provides a foundational understanding based on available qualitative information and established analytical principles. For projects requiring precise data, it is imperative that dedicated experimental studies, following the outlined protocols, are conducted. The information presented herein should aid researchers and drug development professionals in the effective handling, storage, and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of (3-Bromobenzyl)dimethylamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of (3-Bromobenzyl)dimethylamine, a key intermediate in pharmaceutical and chemical research. The document details the historical discovery and evolution of its synthesis, presenting various methodologies with detailed experimental protocols and quantitative data.

Introduction and Historical Context

This compound, also known as 3-bromo-N,N-dimethylbenzylamine, is a halogenated tertiary amine that serves as a versatile building block in organic synthesis. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of interest for medicinal chemists and process developers.

The initial synthesis of this compound is not prominently documented in early chemical literature under its specific name. However, the fundamental reactions enabling its formation, such as the alkylation of amines and the reductive amination of aldehydes, have been well-established for over a century. The Eschweiler-Clarke reaction, discovered by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, provided a foundational method for the methylation of amines using formaldehyde and formic acid.[1][2] Similarly, the Leuckart-Wallach reaction, first observed by Rudolf Leuckart in 1885, demonstrated the conversion of aldehydes and ketones to amines using formamide or ammonium formate, laying the groundwork for reductive amination techniques.[3]

A key method for the preparation of this compound was later detailed in a patent, providing a direct and efficient route. This method, involving the direct alkylation of dimethylamine with 3-bromobenzyl bromide, has become a common approach for accessing this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily revolving around three strategies:

  • Alkylation of Dimethylamine: The most direct approach, involving the reaction of dimethylamine with a suitable 3-bromobenzyl electrophile.

  • Reductive Amination of 3-Bromobenzaldehyde: A versatile method that forms the carbon-nitrogen bond through an imine or enamine intermediate, which is subsequently reduced.

  • Amination of 3-Bromobenzyl Alcohol: A greener approach that utilizes a more readily available starting material.

Synthesis via Alkylation of Dimethylamine

This method relies on the nucleophilic substitution reaction between dimethylamine and 3-bromobenzyl bromide. It is a straightforward and high-yielding approach.

Reaction Scheme:

3-Bromobenzyl_bromide 3-Bromobenzyl bromide Product This compound 3-Bromobenzyl_bromide->Product + (CH3)2NH Dimethylamine Dimethylamine HBr HBr

Figure 1: Alkylation of Dimethylamine.

Quantitative Data:

Starting MaterialReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Bromobenzyl bromideDimethylamineBenzene5Not Specified80[4]

Experimental Protocol:

A solution of dimethylamine (51.4 g, 1.14 mol) in benzene is cooled to 5°C. To this, 3-bromobenzyl bromide (95 g, 0.38 mol) is added. The reaction mixture is then acidified with hydrochloric acid and extracted with aqueous 3N hydrochloric acid. The combined aqueous extracts are made alkaline with aqueous potassium hydroxide. The oil that separates is collected and distilled to yield 3-bromo-N,N-dimethylbenzylamine (65 g, 80%), with a boiling point of 118°C at 20 mmHg.[4]

Synthesis via Reductive Amination of 3-Bromobenzaldehyde

Reductive amination offers a convergent approach to this compound, starting from the corresponding aldehyde. This pathway can be accomplished through various named reactions and reducing agents.

General Workflow:

A 3-Bromobenzaldehyde C Imine/Enamine Intermediate A->C + (CH3)2NH B Dimethylamine B->C E This compound C->E D Reducing Agent D->E

Figure 2: Reductive Amination Workflow.

The Leuckart-Wallach reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amine. In the context of synthesizing the target molecule, dimethylformamide can serve as the dimethylamine source and reducing agent precursor.

Quantitative Data:

Starting MaterialReagentTemperature (°C)Reaction TimeYield (%)
3-BromobenzaldehydeDimethylformamide>165Several hoursModerate-Good

Experimental Protocol (General):

3-Bromobenzaldehyde is heated with an excess of dimethylformamide at a temperature typically exceeding 165°C for several hours. The reaction mixture is then cooled and worked up by acid-base extraction to isolate the this compound.

While the classical Eschweiler-Clarke reaction is primarily for methylation, its principles of reductive amination are applicable. A more relevant application would be the methylation of 3-bromobenzylamine, if it were the available precursor.

Quantitative Data (for methylation of a secondary amine):

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Secondary AmineFormaldehyde, Formic Acid8018up to 98[5]

Experimental Protocol (General for a secondary amine):

To the secondary amine (1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with a suitable organic solvent. The aqueous phase is then basified to pH 11 and extracted again. The combined organic layers are dried and concentrated to afford the tertiary amine.[5]

Modern reductive amination protocols often employ milder and more selective reducing agents, such as sodium borohydride or sodium triacetoxyborohydride.

Quantitative Data:

Starting MaterialReagentsSolventTemperatureReaction TimeYield (%)
AldehydeAmine, Sodium Borohydride, Silica GelTHFRoom Temp.Good[6]
AldehydeAmine, Sodium TriacetoxyborohydrideEtOAcRoom Temp.6 hHigh

Experimental Protocol (Using Sodium Borohydride):

To a solution of 3-bromobenzaldehyde (1 mmol) and dimethylamine (1.1 mmol) in a suitable solvent like methanol, sodium borohydride (1.5 mmol) is added portion-wise at 0°C. The reaction is stirred for several hours at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Synthesis via Amination of 3-Bromobenzyl Alcohol

Direct amination of alcohols represents a more atom-economical and environmentally friendly approach. This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to the aldehyde, followed by reductive amination.

Reaction Pathway:

A 3-Bromobenzyl Alcohol B [Oxidation] A->B C 3-Bromobenzaldehyde B->C D [Reductive Amination] C->D E This compound D->E

Figure 3: Amination of Benzyl Alcohol Pathway.

Quantitative Data:

Starting MaterialReagentCatalystTemperature (°C)Yield (%)Reference
Benzyl AlcoholsAminesIron Complex110-135Moderate-Excellent[7]

Experimental Protocol (General):

A mixture of 3-bromobenzyl alcohol, dimethylamine, and a suitable transition metal catalyst (e.g., iron or ruthenium-based) is heated in a suitable solvent. The reaction proceeds through the "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to the aldehyde, which then undergoes reductive amination with the dimethylamine present in the reaction mixture.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and considerations for process safety and environmental impact. The direct alkylation of dimethylamine with 3-bromobenzyl bromide offers a high-yielding and straightforward approach. Reductive amination of 3-bromobenzaldehyde provides a versatile alternative with various possible reagents and conditions. The direct amination of 3-bromobenzyl alcohol is an emerging green alternative that is highly atom-economical. For researchers and drug development professionals, understanding these diverse synthetic strategies is crucial for the efficient and scalable production of this important chemical intermediate.

References

Theoretical studies on the electronic effects of the bromine in (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of the bromine substituent in (3-Bromobenzyl)dimethylamine. The strategic placement of a halogen atom on an aromatic ring is a common tactic in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Understanding the inductive and resonance effects of bromine in this context is crucial for rational drug design and development. This document outlines the theoretical framework for these electronic effects, presents methodologies for their experimental and computational evaluation, and provides a structured overview of relevant quantitative data.

Fundamental Electronic Effects of the Bromine Substituent

The electronic influence of the bromine atom on the benzene ring of this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the carbon atom directly attached to the bromine (the ipso-carbon) and diminishes with distance. In the meta position, the inductive effect is the dominant electronic influence on the benzylic carbon and the dimethylamino group.

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its outer shell, which can be delocalized into the π-system of the benzene ring. This donation of electron density is a resonance or mesomeric effect. However, for halogens, the +R effect is generally weaker than the -I effect. In the meta position, the resonance effect does not directly influence the benzylic position, making the inductive withdrawal the more significant factor.

The interplay of these effects modifies the electron density distribution within the molecule, impacting its reactivity, basicity (pKa), and potential interactions with biological targets.

Quantitative Analysis of Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The equation is given by:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

The substituent constant, σ, is a key piece of quantitative data. For the 3-bromo substituent, the Hammett constant (σ_meta) is positive, indicating an electron-withdrawing effect.

SubstituentHammett Constant (σ_meta)Reference
-Br0.39[1]
-CH₂N(CH₃)₂-0.15[1]

The negative value for the dimethylaminomethyl group indicates its electron-donating nature. The overall electronic character at the reaction center will be a composite of these influences.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools to investigate the electronic structure of molecules in detail. Techniques such as Density Functional Theory (DFT) can be used to calculate various electronic properties that quantify the effects of the bromine substituent.

Computational Methodology

A typical computational workflow to analyze the electronic properties of this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Population Analysis: Once the geometry is optimized, population analysis methods are employed to calculate the distribution of electron density. Common methods include:

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into bonds, lone pairs, and anti-bonding orbitals. It also provides natural atomic charges.

  • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt pop_an Population Analysis (Mulliken, NBO) geom_opt->pop_an Optimized Geometry mo_an Molecular Orbital Analysis (HOMO, LUMO) geom_opt->mo_an Optimized Geometry end Electronic Properties (Charges, Energies) pop_an->end mo_an->end

Predicted Electronic Properties
PropertyPredicted Value/Observation for Analogue (e.g., 3-bromotoluene)
Mulliken Atomic Charges
Bromine AtomNegative
C3 (attached to Br)Positive
Benzylic CarbonSlightly more positive than in toluene
Natural Bond Orbital (NBO) Analysis
C-Br Bond PolarizationPolarized towards Br
Delocalization InteractionsDonation from Br lone pairs to ring π* orbitals (weak)
Molecular Orbitals
HOMO EnergyLowered compared to benzylamine
LUMO EnergyLowered compared to benzylamine
HOMO-LUMO GapAltered, indicating a change in reactivity

Experimental Protocols for a Deeper Understanding

To experimentally validate the theoretical predictions, several well-established protocols can be employed.

Synthesis of this compound

A common synthetic route is the reaction of 3-bromobenzyl bromide with dimethylamine.

Protocol:

  • In a reaction vessel, dissolve 3-bromobenzyl bromide (0.38 mol) in benzene at 5°C.

  • Slowly add a solution of dimethylamine (1.14 mol) while maintaining the temperature.

  • After the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Make the aqueous extracts alkaline with potassium hydroxide.

  • The separated oil is then distilled to yield pure this compound.[2]

synthesis_workflow reactants 3-Bromobenzyl Bromide + Dimethylamine reaction Reaction in Benzene (5°C) reactants->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction acidification->extraction basification Basification (KOH) extraction->basification distillation Distillation basification->distillation product This compound distillation->product

Determination of pKa

The basicity of the dimethylamino group is directly influenced by the electronic effects of the 3-bromo substituent. A predicted pKa for the conjugate acid of 3-bromobenzylamine is approximately 8.77.[3] This can be experimentally determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water/methanol mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pka_determination sample_prep Prepare Amine Solution titration Titrate with Standard Acid sample_prep->titration ph_measurement Record pH vs. Volume of Titrant titration->ph_measurement data_analysis Plot Titration Curve ph_measurement->data_analysis pka_value Determine pKa at Half-Equivalence Point data_analysis->pka_value

Kinetic Studies

The electronic effects of the 3-bromo substituent can be quantified by studying the kinetics of a reaction where the dimethylaminomethyl group participates. For example, the rate of a nucleophilic substitution reaction can be measured.

General Kinetic Study Protocol:

  • Reaction Setup: Choose a reaction where the benzylamine derivative acts as a nucleophile, for example, the reaction with an electrophile like an alkyl halide.

  • Monitoring: Follow the progress of the reaction over time by monitoring the disappearance of a reactant or the appearance of a product using a suitable analytical technique (e.g., HPLC, GC, or spectroscopy).

  • Rate Constant Determination: Under pseudo-first-order conditions (one reactant in large excess), the observed rate constant (k_obs) can be determined. The second-order rate constant is then calculated.

  • Hammett Analysis: By measuring the rate constants for a series of meta- and para-substituted benzylamines, a Hammett plot can be constructed to determine the reaction constant (ρ), which provides insight into the transition state of the reaction.

Conclusion

The 3-bromo substituent in this compound exerts a significant electron-withdrawing inductive effect, which modulates the electronic properties of the molecule. This guide has provided a comprehensive overview of the theoretical underpinnings of this effect, along with detailed methodologies for its computational and experimental investigation. The presented data and protocols offer a robust framework for researchers in drug discovery and development to understand and predict the impact of such substitutions on molecular behavior, ultimately aiding in the design of more effective and targeted therapeutic agents.

References

Quantum Chemical Calculations for (3-Bromobenzyl)dimethylamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of (3-Bromobenzyl)dimethylamine. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, positioning these calculations as a pivotal tool in modern drug discovery and development. While specific pre-existing quantum chemical data for this molecule is not publicly available, this guide provides a complete workflow and illustrative data to serve as a template for its computational analysis.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in the pharmaceutical industry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][2][3] By solving the Schrödinger equation through various approximations, these methods can predict a wide range of molecular properties before a compound is synthesized, thereby accelerating the drug discovery pipeline and reducing costs.[3][4] For a molecule like this compound, a potential pharmacophore or intermediate, understanding its conformational landscape, electronic properties, and spectral signatures is crucial for predicting its behavior in biological systems and for its unambiguous characterization.

Theoretical Background: Hartree-Fock and Density Functional Theory

Two of the most widely used methods in quantum chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[5][6][7]

  • Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant.[8] It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation to a certain extent.[8] While computationally efficient for a foundational analysis, it often requires post-HF methods for higher accuracy.[5][7]

  • Density Functional Theory (DFT): DFT is based on the principle that the ground-state energy of a molecule is a functional of the electron density.[5][7] This approach includes a term for electron correlation through an exchange-correlation functional, making it generally more accurate than HF for many applications.[5][7] DFT strikes a good balance between computational cost and accuracy, making it a popular choice for a wide range of chemical systems.[7]

Computational and Experimental Protocols

This section details the methodologies for a comprehensive computational and experimental analysis of this compound.

Synthesis of this compound

A typical synthesis involves the reaction of 3-bromobenzyl bromide with dimethylamine in a suitable solvent like benzene. The reaction mixture is then acidified and extracted. Subsequent basification of the aqueous extracts leads to the separation of the product, which can be purified by distillation.

Quantum Chemical Calculation Workflow

The following steps outline a standard workflow for the quantum chemical analysis of this compound.

  • Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.[9][10][11][12]

  • NMR Chemical Shift Prediction: The nuclear magnetic resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[13][14][15]

  • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

  • Data Analysis and Visualization: The calculated data is processed, tabulated, and visualized. The predicted spectra are compared with experimental data if available.

G cluster_input Input Stage cluster_calc Computational Core cluster_output Output & Analysis mol_input Molecular Structure Input This compound geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) mol_input->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc mo_calc Molecular Orbital Analysis (HOMO/LUMO) geom_opt->mo_calc data_analysis Data Analysis & Tabulation freq_calc->data_analysis visualization Visualization of Orbitals and Vibrational Modes freq_calc->visualization nmr_calc->data_analysis mo_calc->data_analysis mo_calc->visualization spectral_comparison Comparison with Experimental Data data_analysis->spectral_comparison

Computational workflow for this compound.

Data Presentation: Illustrative Computational Results

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
C-N1.47 Å
C-H (aromatic)1.08 Å
C-H (methyl)1.09 Å
Bond AngleC-C-Br120.5°
C-N-C112.0°
H-C-H (methyl)109.5°
Dihedral AngleC-C-C-N178.5°

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
1305015.2Aromatic C-H stretch
2298045.8Aliphatic C-H stretch
3160025.1Aromatic C=C stretch
4145030.5CH₂ scissoring
5126055.3C-N stretch
6105060.1Aromatic C-H in-plane bend
768075.9C-Br stretch

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative, referenced to TMS)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5125 - 135
Benzyl CH₂3.563
Methyl CH₃2.245

Table 4: Molecular Orbital Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV

Visualization of Logical Relationships

The various calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.

G cluster_geom Molecular Geometry cluster_electronic Electronic Properties cluster_spectroscopic Spectroscopic Properties cluster_reactivity Chemical Reactivity opt_geom Optimized Geometry homo_lumo HOMO/LUMO opt_geom->homo_lumo determines ir_spectrum Vibrational Frequencies (IR) opt_geom->ir_spectrum is basis for nmr_shifts NMR Chemical Shifts opt_geom->nmr_shifts is basis for mep Molecular Electrostatic Potential homo_lumo->mep influences reactivity Reactivity Prediction homo_lumo->reactivity predicts mep->reactivity predicts

Logical relationships between calculated properties.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. By employing methods such as DFT and Hartree-Fock, researchers can obtain valuable data on the molecule's geometry, vibrational modes, NMR signatures, and electronic properties. This information is critical for understanding its potential as a drug candidate or intermediate, guiding further experimental work, and ultimately accelerating the drug development process. The presented workflow and illustrative data serve as a practical starting point for scientists and researchers in the field.

References

A Methodological Guide to Determining the Thermochemical Properties of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the experimental and computational methodologies for determining the key thermochemical properties of (3-Bromobenzyl)dimethylamine. In the absence of published experimental data for this specific compound, this paper provides a comprehensive framework for its characterization. It details the established protocols for measuring the standard enthalpy of formation, vapor pressure, and heat capacity. Furthermore, it explores the application of high-level computational chemistry methods for the theoretical prediction of these properties. Data for structurally related compounds, benzylamine and bromobenzene, are presented for comparative context. This document is intended to be a practical resource for researchers in drug development and material science, providing the necessary theoretical and procedural information to facilitate the thermochemical analysis of this compound and analogous compounds.

Introduction

This compound is a substituted aromatic amine with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and predicting its behavior in various environments. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), vapor pressure (Pvap), and heat capacity (Cp) are fundamental to modeling its stability, reactivity, and phase behavior.

Currently, there is a notable lack of publicly available experimental thermochemical data for this compound. This guide, therefore, serves as a comprehensive manual detailing the established experimental techniques and computational models that can be employed to determine these vital properties. By providing detailed methodologies and illustrative data from related compounds, this document equips researchers with the necessary tools to undertake a thorough thermochemical characterization of this compound.

Key Thermochemical Properties and Their Importance

The primary thermochemical properties of interest for a compound like this compound are:

  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a critical measure of the energetic stability of a molecule and is essential for calculating the heat of reaction for any chemical process involving the compound.

  • Vapor Pressure (Pvap): The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. Vapor pressure data is vital for understanding a compound's volatility, which is important for purification processes (e.g., distillation, sublimation), formulation, and environmental fate assessment.

  • Heat Capacity (Cp): The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Celsius at constant pressure. Heat capacity data is necessary for a wide range of thermodynamic calculations, including the adjustment of reaction enthalpies with temperature and the design of heat exchange processes.

Experimental Determination of Thermochemical Properties

A rigorous experimental determination of thermochemical properties is the gold standard. The following sections detail the primary techniques for measuring the enthalpy of formation, vapor pressure, and heat capacity.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion using a bomb calorimeter. For a halogenated compound like this compound, a rotating-bomb calorimeter is often employed to ensure the complete reaction and dissolution of combustion products.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter. A small amount of a suitable auxiliary substance (e.g., mineral oil) may be added to promote complete combustion.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a final, stable temperature is reached.

  • Analysis of Products: The contents of the bomb are carefully analyzed to confirm complete combustion and to quantify the final products (e.g., CO2, H2O, Br2, HBr).

  • Calculation: The heat of combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections, such as the Washburn correction, are applied to account for the deviation of the initial and final states from standard conditions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation weigh Weigh Sample place Place in Crucible weigh->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize assemble Assemble Calorimeter pressurize->assemble equilibrate Thermal Equilibration assemble->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp analyze_prod Analyze Products record_temp->analyze_prod calc_q Calculate Heat of Combustion (q) analyze_prod->calc_q apply_corr Apply Corrections calc_q->apply_corr calc_delta_h Calculate ΔfH° apply_corr->calc_delta_h G4_Calculation_Workflow cluster_geom Geometry & Frequencies cluster_energy Energy Calculations cluster_final Final Calculation opt B3LYP Geometry Optimization freq B3LYP Frequency Calculation opt->freq hf_limit Hartree-Fock Limit Extrapolation opt->hf_limit ccsd_t CCSD(T) Calculation opt->ccsd_t mp4 MP4/MP2 Calculations opt->mp4 zpe Add ZPVE & Thermal Corrections freq->zpe combine Combine Energies & Corrections hf_limit->combine ccsd_t->combine mp4->combine atomization Calculate Atomization Energy combine->atomization zpe->atomization calc_delta_h Calculate ΔfH°(g) atomization->calc_delta_h

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials.[1] (3-Bromobenzyl)dimethylamine is a valuable building block, and its cross-coupling products, substituted (benzyl)dimethylamines, are precursors to a variety of biologically active molecules and functional materials. The presence of the dimethylamino group introduces a potential challenge due to its coordinating ability with the palladium catalyst, which necessitates careful selection of reaction conditions. These application notes provide a detailed protocol for the Suzuki cross-coupling of this compound with various arylboronic acids, based on established procedures for structurally similar compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl bromide, in this case, this compound, to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Components and Conditions

The following table summarizes the typical components and conditions for the Suzuki cross-coupling reaction of this compound with an arylboronic acid. These are based on protocols for similar benzyl bromides and bromoanilines and may require optimization for specific substrates.

Component Role Typical Reagents/Conditions Stoichiometry (Equivalents) Notes
Substrate Aryl HalideThis compound1.0---
Coupling Partner Organoboron ReagentArylboronic Acid1.1 - 1.5An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Palladium SourcePd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.01 - 0.05 (1-5 mol%)The choice of catalyst and ligand is crucial. For substrates with coordinating groups, bulky electron-rich phosphine ligands are often beneficial.[2]
Ligand Stabilizes CatalystPPh₃, Buchwald-type ligands (e.g., SPhos, XPhos)0.02 - 0.10 (2-10 mol%)Often used in conjunction with Pd(OAc)₂ or other palladium precursors.
Base Activates Boronic AcidK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0The choice of base can significantly impact the reaction outcome. Cesium carbonate is often effective for challenging couplings.
Solvent Reaction MediumToluene, Dioxane, DMF, THF/H₂O mixtures---A mixture of an organic solvent and water is commonly used.
Temperature Reaction Temperature80 - 110 °C---The optimal temperature depends on the specific substrates and catalyst system.
Atmosphere Inert EnvironmentNitrogen or Argon---Essential to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

The following protocol provides a detailed methodology for the Suzuki cross-coupling of this compound with a representative arylboronic acid.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:
  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.08 mmol), and Potassium Carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (5 mL of toluene and 1 mL of water) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)Ln-R PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Coupled Product (Ar-R) PdII_Biaryl->Product ArylHalide This compound (Ar-X) ArylHalide->PdII_Aryl Organoboron Arylboronic Acid (R-B(OH)2) Organoboron->PdII_Biaryl Base Base Base->PdII_Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent reaction Heat and Stir (e.g., 90-100 °C, 12-24 h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute, Wash with Water & Brine monitoring->workup Complete purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

References

(3-Bromobenzyl)dimethylamine: A Versatile Precursor in Buchwald-Hartwig Amination for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromobenzyl)dimethylamine has emerged as a significant precursor in the realm of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This versatile building block provides a reliable pathway for the synthesis of a diverse array of substituted N-aryl and N-heteroaryl benzylamines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The presence of the dimethylamino group, coupled with the reactive bromo-substituent on the phenyl ring, makes it an ideal candidate for constructing complex molecular architectures with applications in drug discovery and materials science.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds, a transformation that is fundamental in organic synthesis.[1] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This methodology offers a powerful and general route to synthesize arylamines, surmounting the limitations of traditional methods.

Application in Medicinal Chemistry and Drug Development

The structural motif derived from this compound is prevalent in a variety of biologically active compounds. The ability to introduce diverse amine functionalities at the 3-position of the benzyl ring through the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly valuable in the optimization of lead compounds in drug discovery programs. For instance, the resulting N-aryl benzylamine derivatives are scaffolds for antagonists of various receptors and have been explored in the development of novel therapeutics.

General Reaction Scheme

The general transformation involving this compound in a Buchwald-Hartwig amination reaction can be depicted as follows:

Caption: General workflow of the Buchwald-Hartwig amination using this compound.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be adapted for reactions involving this compound.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium Source / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
AnilinePd(OAc)₂XPhosK₃PO₄Toluene10085-95General Protocol
BenzylaminePd₂(dba)₃RuPhosNaOtBuDioxane8080-90General Protocol
CyclohexylaminePd(OAc)₂BrettPhosLiHMDSTHF6575-85General Protocol

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Source / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10090-98General Protocol
N-MethylanilinePd(OAc)₂RuPhosK₂CO₃Dioxane11088-95General Protocol
PyrrolidinePd₂(dba)₃cataCXium ANaOtBuToluene9085-92General Protocol

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add anhydrous toluene (5 mL) to the flask, followed by this compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(3-(dimethylaminomethyl)phenyl)amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd(OAc)₂, XPhos, K₃PO₄ to Schlenk flask B Establish Inert Atmosphere A->B C Add Toluene, This compound, and Primary Amine B->C D Heat to 100 °C with Stirring C->D E Monitor Reaction by TLC/LC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the amination of this compound with a primary amine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) to a vial. Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Addition of Reactants: Add anhydrous toluene (3 mL), followed by this compound (1.0 mmol) and the secondary amine (1.2 mmol).

  • Addition of Catalyst: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the desired N-substituted product.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a Pd(0) species as the active catalyst.

G pd0 Pd(0)Lₙ oa_complex [Ar-Pd(II)(Br)Lₙ] pd0->oa_complex Oxidative Addition (Ar-Br) amine_adduct [Ar-Pd(II)(Br)(HNR'R'')Lₙ] oa_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(NR'R'')Lₙ] amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application of (3-Bromobenzyl)dimethylamine in Heck Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] (3-Bromobenzyl)dimethylamine is a valuable building block in medicinal chemistry and materials science due to the presence of the reactive aryl bromide and the versatile dimethylamino moiety. Its use in Heck coupling reactions allows for the introduction of vinyl groups, leading to the synthesis of functionalized stilbene and cinnamate derivatives, which are key intermediates in drug discovery and development.

These application notes provide detailed protocols for the Heck coupling of this compound with representative alkenes, namely styrene and ethyl acrylate. The protocols are based on established methodologies for similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Reaction Principle and Mechanism

The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydrido-palladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated hydrobromic acid, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L₂(Br) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L₂(Product)]⁺Br⁻ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Product Coupled Product ProductComplex->Product Release ArBr This compound Alkene Alkene Base Base

Figure 1: Simplified Heck Catalytic Cycle

Experimental Protocols

The following protocols are provided as general guidelines for the Heck coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol describes the synthesis of (E)-3-(dimethylaminomethyl)stilbene.

Reaction Scheme:

This compound + Styrene → (E)-3-(Dimethylaminomethyl)stilbene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%), tri(o-tolyl)phosphine (2-4 mol%), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF as the solvent.

  • Add this compound (1.0 equivalent) and styrene (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-3-(dimethylaminomethyl)stilbene.

Quantitative Data (Representative):

Reagent/ParameterAmountMolar Equiv. / Mol%
This compound1.0 mmol1.0
Styrene1.2 mmol1.2
Palladium(II) acetate0.02 mmol2 mol%
Tri(o-tolyl)phosphine0.04 mmol4 mol%
Potassium carbonate2.0 mmol2.0
Anhydrous DMF5 mL-
Temperature110 °C-
Reaction Time18 h-
Representative Yield 75-90% -
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

This protocol describes the synthesis of ethyl (E)-3-(3-(dimethylaminomethyl)phenyl)acrylate.

Reaction Scheme:

This compound + Ethyl Acrylate → Ethyl (E)-3-(3-(dimethylaminomethyl)phenyl)acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Anhydrous dioxane or N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (e.g., Pd(OAc)₂ at 1-2 mol% or Pd₂(dba)₃ at 0.5-1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃ at 2-4 mol%).

  • Add the base (e.g., Cs₂CO₃ or Na₂CO₃, 2.0 equivalents) and the anhydrous solvent (dioxane or DMAc).

  • Add this compound (1.0 equivalent) followed by ethyl acrylate (1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 100-130 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure ethyl (E)-3-(3-(dimethylaminomethyl)phenyl)acrylate.

Quantitative Data (Representative):

Reagent/ParameterAmountMolar Equiv. / Mol%
This compound1.0 mmol1.0
Ethyl Acrylate1.5 mmol1.5
Pd₂(dba)₃0.01 mmol1 mol%
P(t-Bu)₃0.04 mmol4 mol%
Cesium Carbonate2.0 mmol2.0
Anhydrous Dioxane5 mL-
Temperature120 °C-
Reaction Time16 h-
Representative Yield 70-85% -

Experimental Workflow

The general workflow for performing a Heck coupling reaction with this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents substrates Add this compound and Alkene reagents->substrates reaction Heat and Stir (Monitor Progress) substrates->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General Experimental Workflow

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., employing bulky, electron-rich phosphine ligands like P(t-Bu)₃), or switching to a more polar aprotic solvent like DMAc or NMP. The reactivity of aryl bromides in Heck reactions can be influenced by electronic effects; electron-donating groups, such as the dimethylaminomethyl group, may require more forcing conditions.

  • Catalyst Decomposition: Observation of palladium black is indicative of catalyst decomposition. This can sometimes be mitigated by using a different ligand, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), or ensuring strictly anaerobic conditions.

  • Stereoselectivity: The Heck reaction generally favors the formation of the more thermodynamically stable E-isomer. If issues with stereoselectivity arise, adjusting the ligand and base combination may be beneficial.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound in Heck coupling reactions to synthesize a variety of valuable substituted alkene products.

References

Application Notes: (3-Bromobenzyl)dimethylamine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobenzyl)dimethylamine is a valuable and versatile building block in the synthesis of a wide range of pharmaceutical intermediates. Its chemical structure, featuring a reactive bromo-substituted benzene ring and a dimethylamino group, allows for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the analgesic Tramadol and general methodologies for carbon-carbon and carbon-nitrogen bond formation.

Key Applications

This compound serves as a crucial starting material or intermediate in the synthesis of various therapeutic agents, including:

  • Opioid Analgesics: As a precursor to the core structure of drugs like Tramadol, which exhibits a dual mechanism of action as a mu-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.

  • Antihistamines: The brominated phenyl ring allows for coupling reactions to generate scaffolds found in second-generation antihistamines like Cetirizine, which selectively antagonize the histamine H1 receptor.[1][2]

  • Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The benzylamine moiety is a common feature in many CNS-acting agents, and the bromo-functionality provides a handle for further molecular elaboration.

Experimental Protocols

Synthesis of a Tramadol Intermediate via Grignard Reaction

This protocol details the synthesis of a key intermediate for Tramadol, demonstrating the utility of this compound in constructing the core structure of this analgesic. The reaction involves the formation of a Grignard reagent from a related bromoarene, followed by addition to a cyclohexanone derivative. A similar transformation can be envisioned starting from this compound to create Tramadol analogues.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromoanisole187.040.823 g4.4 mmol
Magnesium Turnings24.310.11 g4.5 mmol
2-(Dimethylaminomethyl)cyclohexanone155.250.62 g4.0 mmol
Anhydrous Tetrahydrofuran (THF)72.1115 mL-
15% HCl in 1,4-Dioxane-As needed-
Ethyl Acetate88.11As needed-
Water18.02As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 3-bromoanisole in 5 mL of anhydrous THF and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2-(dimethylaminomethyl)cyclohexanone in 10 mL of anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ProductYield (%)Purity (%)Analytical Method
Tramadol Intermediate70-85>95HPLC, NMR
General Protocol for Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the connection of the aryl group of this compound with various boronic acids or esters to create diverse pharmaceutical intermediates.[3][4]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound214.101.0 mmol1.0 mmol
Arylboronic acid-1.2 mmol1.2 mmol
Pd(PPh3)41155.560.03 mmol0.03 mmol
2 M Aqueous Sodium Carbonate105.992.0 mL4.0 mmol
Toluene92.1410 mL-

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the toluene, followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Coupling Partner (Arylboronic acid)Yield (%)Purity (%)
Phenylboronic acid85-95>98
4-Methoxyphenylboronic acid80-90>98
3-Pyridylboronic acid75-85>97
General Protocol for Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a fundamental method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines to generate complex amine-containing pharmaceutical intermediates.[5][6]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound214.101.0 mmol1.0 mmol
Amine-1.2 mmol1.2 mmol
Pd2(dba)3915.720.01 mmol0.01 mmol
XPhos476.650.04 mmol0.04 mmol
Sodium tert-butoxide96.101.4 mmol1.4 mmol
Toluene92.1410 mL-

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Amine Coupling PartnerYield (%)Purity (%)
Aniline80-90>98
Morpholine85-95>98
Benzylamine75-85>97

Signaling Pathways and Experimental Workflows

Tramadol's Dual Mechanism of Action

Tramadol exerts its analgesic effects through a dual mechanism: weak agonism of the μ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[7][8]

Tramadol_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tramadol Tramadol SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits Reuptake Opioid_Receptor μ-Opioid Receptor Tramadol->Opioid_Receptor Weak Agonist Serotonin_Vesicle Serotonin Serotonin_Receptor Serotonin Receptor Serotonin_Vesicle->Serotonin_Receptor Binds Norepinephrine_Vesicle Norepinephrine Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine_Vesicle->Norepinephrine_Receptor Binds Analgesia Analgesic Effect Opioid_Receptor->Analgesia Pain_Modulation Pain Modulation Serotonin_Receptor->Pain_Modulation Norepinephrine_Receptor->Pain_Modulation

Caption: Dual mechanism of Tramadol.

Antihistamine (Cetirizine) H1 Receptor Antagonism

Second-generation antihistamines like Cetirizine act as inverse agonists at the histamine H1 receptor, preventing the downstream signaling cascade that leads to allergic symptoms.[][10]

Antihistamine_Mechanism cluster_0 Mast Cell / Basophil cluster_1 Target Cell (e.g., Smooth Muscle) Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to Histamine_Release Histamine Release IgE->Histamine_Release H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor Binds to G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation) IP3_DAG->Allergic_Symptoms Cetirizine Cetirizine Cetirizine->H1_Receptor Blocks

Caption: Antihistamine action at the H1 receptor.

General Experimental Workflow for Intermediate Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (this compound, Reagents, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (e.g., Suzuki, Buchwald-Hartwig) - Heating - Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup - Quenching - Extraction - Washing Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: General synthesis and purification workflow.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a diverse array of pharmaceutical intermediates. Its utility in forming carbon-carbon and carbon-nitrogen bonds through well-established catalytic methods provides a robust platform for the construction of complex molecular architectures found in numerous drug classes. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to leverage the potential of this versatile compound in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of a Novel Phosphinothiol Ligand from (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel phosphinothiol ligand, (2-mercapto-5-((dimethylamino)methyl)phenyl)diphenylphosphine, commencing from the readily available starting material, (3-Bromobenzyl)dimethylamine. The synthetic strategy involves a two-step sequence: firstly, the formation of a phosphine intermediate, (3-((dimethylamino)methyl)phenyl)diphenylphosphine, via a Grignard reaction, followed by a highly regioselective introduction of a thiol group at the ortho-position to the dimethylaminomethyl directing group via a directed ortho-lithiation (DoM) reaction. This phosphinothiol ligand, featuring both a soft phosphine and a thiol donor atom along with a coordinating aminomethyl group, is a valuable asset for applications in catalysis and coordination chemistry, particularly in the context of drug development and fine chemical synthesis. Detailed methodologies for all key experiments, quantitative data, and a representative application in a palladium-catalyzed cross-coupling reaction are presented.

Introduction

Phosphine ligands are fundamental in homogeneous catalysis, enabling a wide array of chemical transformations crucial for drug discovery and development. The incorporation of additional heteroatom donors, such as sulfur in the form of a thiol group, can significantly modulate the electronic and steric properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. The aminomethyl group present in the target ligand can act as a hemilabile coordinating group, potentially influencing the stability and reactivity of catalytic intermediates. This document outlines a robust and detailed procedure for the synthesis of a specific phosphinothiol ligand, making it accessible to researchers in both academic and industrial settings.

Data Presentation

Table 1: Synthesis of (3-((dimethylamino)methyl)phenyl)diphenylphosphine (Intermediate 1)

ParameterValue
Starting MaterialThis compound
ReagentsMagnesium turnings, Chlorodiphenylphosphine
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureReflux
Reaction Time12 hours
Yield75-85%
AppearanceWhite to off-white solid
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.35-7.20 (m, 14H), 3.38 (s, 2H), 2.25 (s, 6H)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm)-5.2
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₂₁H₂₃NP: 320.16, found: 320.2

Table 2: Synthesis of (2-mercapto-5-((dimethylamino)methyl)phenyl)diphenylphosphine (Final Product)

ParameterValue
Starting Material(3-((dimethylamino)methyl)phenyl)diphenylphosphine
Reagentsn-Butyllithium, Elemental Sulfur (S₈)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C to room temperature
Reaction Time4 hours
Yield60-70%
AppearancePale yellow solid
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.40-7.15 (m, 13H), 3.45 (s, 2H), 3.30 (s, 1H, SH), 2.30 (s, 6H)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm)-15.8
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₂₁H₂₂NPS: 352.13, found: 352.1

Experimental Protocols

Synthesis of (3-((dimethylamino)methyl)phenyl)diphenylphosphine (Intermediate 1)
  • Preparation of Grignard Reagent:

    • Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorodiphenylphosphine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve chlorodiphenylphosphine (1.1 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the chlorodiphenylphosphine solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain a crude solid.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Synthesis of (2-mercapto-5-((dimethylamino)methyl)phenyl)diphenylphosphine (Final Product)
  • Directed ortho-Lithiation:

    • Under an inert atmosphere, dissolve (3-((dimethylamino)methyl)phenyl)diphenylphosphine (1.0 eq.) in anhydrous THF in a flame-dried Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.2 eq., solution in hexanes) dropwise to the stirred solution. The solution will typically develop a deep red or orange color, indicating the formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching with Sulfur:

    • In a separate flask, suspend elemental sulfur (S₈, 1.5 eq.) in anhydrous THF.

    • Add the sulfur suspension to the organolithium solution at -78 °C via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final phosphinothiol ligand.

Mandatory Visualization

Synthesis_Workflow start This compound intermediate (3-((dimethylamino)methyl)phenyl)diphenylphosphine (Intermediate 1) start->intermediate Grignard Reaction product (2-mercapto-5-((dimethylamino)methyl)phenyl)diphenylphosphine (Final Product) intermediate->product Directed ortho-Lithiation & Thiolation reagent1 1. Mg, THF 2. ClPPh₂ reagent1->start reagent2 1. n-BuLi, THF, -78°C 2. S₈ reagent2->intermediate

Caption: Synthetic workflow for the phosphinothiol ligand.

Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesized phosphinothiol ligand can be employed in various transition metal-catalyzed reactions. A representative application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. The phosphinothiol ligand can coordinate to a palladium precursor to form a highly active catalyst.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

ParameterValue
Aryl Halide4-Bromoanisole
Boronic AcidPhenylboronic acid
Catalyst PrecursorPd(OAc)₂
Ligand(2-mercapto-5-((dimethylamino)methyl)phenyl)diphenylphosphine
BaseK₂CO₃
SolventToluene/Water (10:1)
Reaction Temperature100 °C
Reaction Time6 hours
Yield of 4-Methoxybiphenyl>95%
Experimental Protocol for Catalysis
  • Catalyst Formation (in situ):

    • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the phosphinothiol ligand (2 mol%).

    • Add degassed toluene and stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

  • Cross-Coupling Reaction:

    • To the catalyst mixture, add 4-bromoanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

    • Add degassed water to the reaction mixture.

    • Heat the reaction mixture at 100 °C for 6 hours.

  • Analysis:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'B(OH)₂ D Reductive Elimination C->D D->A Ar-Ar' ligand Phosphinothiol Ligand (L) ligand->A stabilizes & activates

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the N-alkylation of Amines with (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of nitrogen-containing compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a substituted benzyl group, such as the (3-bromobenzyl) moiety, can significantly influence the biological activity and physicochemical properties of the parent amine. The bromine atom on the aromatic ring serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.

This document provides detailed protocols and application notes for the N-alkylation of primary and secondary amines using (3-Bromobenzyl)dimethylamine or analogous substituted benzyl bromides. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Data Presentation

The following tables summarize representative reaction conditions and yields for the N-alkylation of various amines with substituted benzyl bromides. While specific data for this compound is limited in publicly available literature, the examples with other substituted benzyl bromides provide a strong indication of the expected reactivity and yields.

Table 1: N-Alkylation of Secondary Amines with Substituted Benzyl Bromides

Amine SubstrateBenzyl Bromide SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine4-Nitrobenzyl bromideNaOHDioxane/WaterRoom Temp0.2597[1]
PiperidineBenzyl bromideK₂CO₃Acetonitrile7012~70General Protocol
PyrrolidineBenzyl bromideEt₃NTHFRoom Temp12GoodGeneral Protocol
Dibenzylamine4-Chlorobenzyl bromideNaOHDioxane/WaterRoom Temp0.2592[1]

Table 2: N-Alkylation of Primary Amines with Substituted Benzyl Bromides

Note: N-alkylation of primary amines can often lead to a mixture of mono- and di-alkylated products. Reaction conditions can be optimized to favor one over the other.

Amine SubstrateBenzyl Bromide SubstrateBaseSolventTemperature (°C)Time (h)Product (Yield %)Reference
AnilineBenzyl bromideNaHCO₃Water801Dibenzylaniline (95%)[2]
o-Toluidine4-Nitrobenzyl bromideNaHCO₃Water801Bis(4-nitrobenzyl)-o-tolylamine (93%)[2]
Benzylaminen-Butyl bromideTriethylamineDMF20-258N-Butylbenzylamine (76%)[3]

Experimental Protocols

General Protocol for the N-alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of a tertiary amine from a secondary amine and this compound.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, pyrrolidine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to make a 0.2-0.5 M solution.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile, this is ~82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Filter off the inorganic base and wash the solid with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Add secondary amine (1.0 eq) to a dry flask. setup2 Add anhydrous K2CO3 (1.5 eq). setup1->setup2 setup3 Add anhydrous acetonitrile. setup2->setup3 add_reagent Add this compound (1.1 eq). setup3->add_reagent reflux Heat to reflux and monitor by TLC. add_reagent->reflux cool Cool to room temperature. reflux->cool filter Filter and wash solid. cool->filter concentrate1 Concentrate filtrate. filter->concentrate1 extract Dissolve in EtOAc, wash with H2O and brine. concentrate1->extract dry Dry over Na2SO4, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify product product purify->product Pure Tertiary Amine

Caption: Experimental workflow for the N-alkylation of a secondary amine.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products amine R₂NH transition_state [R₂HN⁺---CH₂-Ar---Br⁻]‡ amine->transition_state Nucleophilic Attack (SN2) alkyl_halide Br-CH₂-Ar alkyl_halide->transition_state product R₂N-CH₂-Ar transition_state->product hbr + HBr

Caption: General mechanism for the N-alkylation of a secondary amine.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[3][4]

Reaction Principle:

The reaction involves the palladium-catalyzed cross-coupling of an aryl halide, such as (3-Bromobenzyl)dimethylamine, with an aryl or vinyl boronic acid or boronate ester in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Generalized Protocol for Suzuki-Miyaura Coupling:

A general experimental procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene and water) is added.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Data Presentation:

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl bromides. Note: These are general conditions and would require optimization for this compound.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (1-5)PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-1102-2470-95
Pd(OAc)₂ (1-3)SPhos, XPhosK₃PO₄Toluene, Dioxane80-10012-2485-98

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5][6] This reaction is particularly useful for the synthesis of substituted alkenes, such as stilbenes.[7][8]

Reaction Principle:

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Generalized Protocol for Heck Reaction:

A general experimental procedure for the Heck reaction of an aryl bromide is as follows:

  • In a reaction vessel, combine the aryl bromide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a phosphine ligand from the Buchwald family), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • The mixture is heated (typically between 80-140 °C) under an inert atmosphere for several hours to 24 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation:

Below is a table summarizing typical conditions for the Heck reaction of aryl bromides. Note: These are general conditions and would require optimization for this compound.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-5)PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, MeCN80-1404-2460-90
PdCl₂(PPh₃)₂ (2-5)PPh₃NaOAcDMA, NMP100-15012-4850-85

Experimental Workflow:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Alkene, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent heat Heat under Inert Atmosphere (80-140 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool and Dilute monitor->cool wash Wash with Water and Brine cool->wash purify Purify by Chromatography wash->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][9] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[10]

Reaction Principle:

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

Generalized Protocol for Sonogashira Coupling:

A general experimental procedure for the Sonogashira coupling of an aryl bromide is as follows:

  • To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • To this mixture, add the terminal alkyne (1.1-1.5 equiv.).

  • The reaction is typically stirred at room temperature or heated (up to 70 °C) for 2 to 24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with aqueous ammonium chloride (to remove copper salts), water, and brine.

  • The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.

Data Presentation:

Below is a table summarizing typical conditions for the Sonogashira coupling of aryl bromides. Note: These are general conditions and would require optimization for this compound.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (1-3)CuI (1-5)Et₃N, i-Pr₂NHTHF, DMF25-702-2475-95
Pd(PPh₃)₄ (2-5)CuI (2-10)PiperidineToluene50-804-1870-90

Experimental Workflow:

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Catalysts, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Heat (up to 70 °C) alkyne->react monitor Monitor Progress (TLC/LC-MS) react->monitor filter Filter through Celite monitor->filter wash Wash with aq. NH₄Cl, Water, and Brine filter->wash purify Purify by Chromatography wash->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12] This reaction is of great importance in medicinal chemistry for the synthesis of a wide range of nitrogen-containing bioactive molecules.[13][14]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[5][9]

Generalized Protocol for Buchwald-Hartwig Amination:

A general experimental procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:

  • An oven-dried reaction vessel is charged with the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • A dry, degassed solvent (e.g., toluene or dioxane) and the amine (1.1-1.2 equiv.) are added via syringe.

  • The reaction mixture is heated (typically between 80-110 °C) for 1 to 24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation:

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of aryl bromides. Note: These are general conditions and would require optimization for this compound.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)BINAP, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-1101-2470-98
Pd(OAc)₂ (1-3)SPhos, RuPhosCs₂CO₃t-BuOH, THF70-10012-3665-95

Experimental Workflow:

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert add_reagents Add Solvent and Amine inert->add_reagents heat Heat and Stir (80-110 °C) add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis, readily convertible to carboxylic acids, amides, and amines.[15][16]

Reaction Principle:

This reaction involves the coupling of an aryl halide with a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst.[17][18]

Generalized Protocol for Palladium-Catalyzed Cyanation:

A general experimental procedure for the palladium-catalyzed cyanation of an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), a ligand (if necessary, e.g., dppf), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.2 equiv.).

  • The vessel is purged with an inert gas.

  • A dry, polar aprotic solvent such as DMF or DMA is added.

  • The reaction mixture is heated (typically between 80-140 °C) for 2 to 24 hours.

  • Reaction progress is monitored by TLC or GC.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate or ammonia solution (to complex with excess zinc salts) and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography or distillation.

Data Presentation:

Below is a table summarizing typical conditions for the palladium-catalyzed cyanation of aryl bromides. Note: These are general conditions and would require optimization for this compound.

Catalyst (mol%)Cyanide SourceLigandSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (1-5)Zn(CN)₂-DMF, DMA80-1202-1270-95
Pd(OAc)₂ (2-5)K₄[Fe(CN)₆]dppfNMP, DMA120-14012-2460-90

Experimental Workflow:

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Catalyst, Cyanide Source inert Purge with Inert Gas reagents->inert solvent Add Dry Solvent inert->solvent heat Heat and Stir (80-140 °C) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool and Dilute monitor->cool wash Wash with aq. NaHCO₃ or NH₄OH and Brine cool->wash purify Purify by Chromatography or Distillation wash->purify final_product final_product purify->final_product Isolated Product

References

The Role of (3-Bromobenzyl)dimethylamine in Radiopharmaceutical Precursor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromobenzyl)dimethylamine is a versatile chemical intermediate that holds potential in the multi-step synthesis of precursors for radiopharmaceuticals, particularly those designed for positron emission tomography (PET) imaging. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a dimethylamino group, allows for a variety of chemical modifications to build more complex molecules targeted at specific biological entities. This document provides an overview of the potential applications and theoretical synthetic protocols involving this compound in the development of radiopharmaceutical precursors.

Introduction

The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. PET imaging, in particular, relies on the synthesis of molecules labeled with positron-emitting radionuclides, such as carbon-11 (¹¹C) and fluorine-18 (¹⁸F). The synthesis of these radiotracers requires meticulously designed precursor molecules that can be efficiently and rapidly labeled in the final step of the synthesis.

This compound serves as a valuable building block in the organic synthesis of such precursors. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce larger molecular scaffolds. The dimethylamino group can be a key pharmacophore for interacting with biological targets, such as neurotransmitter transporters or receptors, or it can be a site for subsequent chemical modification.

While direct, single-step radiolabeling of this compound itself is not a common strategy for preparing mainstream radiopharmaceuticals, its utility lies in the construction of the non-radioactive precursor molecules.

Potential Applications in Radiopharmaceutical Precursor Synthesis

The structural motifs present in this compound make it a candidate for the synthesis of precursors for various classes of PET tracers, including but not limited to:

  • Amyloid Imaging Agents: The development of tracers for imaging amyloid-β plaques is crucial for the diagnosis and study of Alzheimer's disease.

  • Monoamine Transporter Imaging Agents: Tracers targeting the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are vital tools in neuroscience research and for understanding psychiatric and neurodegenerative disorders.

Theoretical Experimental Protocols

The following sections outline theoretical experimental protocols for the synthesis of a hypothetical radiopharmaceutical precursor derived from this compound. These protocols are based on established organic chemistry principles and are intended to serve as a template for researchers.

Synthesis of a Hypothetical Precursor for a SERT Imaging Agent

This protocol describes a potential multi-step synthesis of a precursor molecule where this compound is a key starting material.

Reaction Scheme:

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Ester B->C D Intermediate Product C->D Formation of C-C bond E Functional Group Modification D->E F Final Precursor E->F Introduction of labeling site

Caption: Hypothetical workflow for precursor synthesis.

Materials:

  • This compound

  • A suitable arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane)

  • Reagents for functional group modification (specific to the desired precursor)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling:

    • In an inert atmosphere (e.g., under argon), dissolve this compound (1 equivalent) and the arylboronic ester (1.2 equivalents) in a suitable anhydrous solvent.

    • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the intermediate product.

  • Functional Group Modification:

    • The subsequent steps will depend on the desired final precursor structure. This may involve reactions such as demethylation, introduction of a leaving group for radiolabeling (e.g., a nitro group for subsequent reduction and labeling, or a tosylate for nucleophilic substitution), or other modifications to optimize the precursor's properties for the radiolabeling step.

Hypothetical Radiolabeling Protocol with Carbon-11

This protocol outlines a theoretical approach for the final radiolabeling step of a precursor derived from the synthetic route described above. This assumes the precursor has been modified to contain a suitable functional group for [¹¹C]methylation, such as a desmethylamine or a phenol.

G A [¹¹C]CO₂ from Cyclotron B Reduction (e.g., LiAlH₄) A->B C [¹¹C]CH₃I or [¹¹C]CH₃OTf B->C E ¹¹C-Methylation (Base, Solvent) C->E D Precursor (with -OH or -NH group) D->E F [¹¹C]Radiotracer E->F G Purification (HPLC) F->G H Final Product G->H

Caption: General workflow for ¹¹C-methylation.

Materials:

  • Desmethylated or phenolic precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Base (e.g., NaOH, K₂CO₃, or an organic base)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Precursor Preparation: Dissolve the precursor (typically 0.5-1 mg) in a small volume of anhydrous solvent in a reaction vessel. Add the base.

  • Radiolabeling: Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture for a short period (e.g., 5-10 minutes) at an elevated temperature (e.g., 80-120 °C).

  • Purification: After the reaction, quench the mixture and inject it onto a semi-preparative HPLC system to separate the desired [¹¹C]radiotracer from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the radiotracer, remove the organic solvent, and formulate the product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

Quantitative Data Summary

As specific experimental data for the direct use of this compound in a publicly documented radiopharmaceutical synthesis is not available, the following table presents hypothetical target values for a successful precursor synthesis and radiolabeling reaction. These values are based on typical outcomes reported in the literature for similar classes of compounds.

ParameterTarget ValueNotes
Precursor Synthesis
Overall Chemical Yield> 20%For a multi-step synthesis.
Purity> 98%Determined by HPLC and NMR. Essential to avoid interference in the radiolabeling step.
Radiolabeling
Radiochemical Yield (RCY)> 30% (decay-corrected)The percentage of radioactivity incorporated into the desired product.
Specific Activity (SA)> 1 Ci/µmol at EOSCritical for receptor-based imaging to avoid pharmacological effects from the unlabeled compound.
Radiochemical Purity> 99%To ensure that only the desired radiotracer is administered.
Synthesis Time (from EOB)< 40 minutesNecessary due to the short half-life of ¹¹C (20.4 minutes).

EOS: End of Synthesis; EOB: End of Bombardment

Conclusion

This compound represents a potentially useful, commercially available starting material for the synthesis of complex precursors for PET radiopharmaceuticals. Its utility is primarily in the early stages of organic synthesis to construct the core scaffold of the target precursor molecule. The development of a successful radiotracer from this starting material would require a dedicated multi-step synthetic effort to introduce the necessary functionalities for high-affinity binding to a biological target and for efficient radiolabeling. The protocols and data presented herein are theoretical and serve as a guide for researchers in the field to design and execute such synthetic strategies. Further research and development are necessary to establish concrete examples and optimize reaction conditions for specific radiopharmaceutical targets.

Application Notes and Protocols for the Synthesis of Meta-Substituted Benzylamines from (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-substituted benzylamines are a crucial structural motif in a wide range of biologically active molecules and pharmaceutical compounds. The ability to efficiently synthesize a diverse library of these compounds is therefore of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of meta-substituted benzylamines via palladium-catalyzed cross-coupling reactions, utilizing the readily available starting material, (3-Bromobenzyl)dimethylamine. The protocols described herein focus on three powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Sonogashira coupling for the formation of C-C triple bonds.

Reaction Principle

The synthesis of meta-substituted benzylamines from this compound is achieved through palladium-catalyzed cross-coupling reactions. These reactions follow a general catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, this compound, to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron reagent, amine, or terminal alkyne) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of meta-substituted benzylamines from this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is based on established procedures for structurally similar aryl bromides and serves as a guide for reaction optimization.[1][2][3][4][5]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901690-98
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110875-85
2-Thienylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80280-90

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002485-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1101870-85
n-Butylamine[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDS1,4-Dioxane1002480-90
IndolePd₂(dba)₃ / RuPhosK₃PO₄Toluene1101275-88

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT690-98
1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHToluene70385-95
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF100380-92
Propargyl alcoholPdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN/H₂O65275-85

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.[1][3][4]

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating source

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. For basic amine products, the silica gel can be pre-treated with triethylamine to prevent streaking.[6]

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[7][8][9][10][11][12]

Mandatory Visualization

Experimental_Workflow cluster_start Starting Material Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification cluster_product Final Product start_material This compound reaction_setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add degassed solvent start_material->reaction_setup coupling_partner Coupling Partner (Boronic Acid, Amine, or Alkyne) coupling_partner->reaction_setup reaction_conditions Reaction Conditions: - Inert atmosphere - Stirring and heating reaction_setup->reaction_conditions monitoring Monitoring: - TLC or LC-MS reaction_conditions->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification: - Column Chromatography or - Recrystallization concentration->purification final_product Meta-substituted Benzylamine purification->final_product

Caption: General experimental workflow for the synthesis of meta-substituted benzylamines.

Signaling_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling ArBr This compound Ar_Ar 3-(Ar')-benzyl-dimethylamine ArBr->Ar_Ar Pd(0), Base ArBOH2 Ar'-B(OH)₂ ArBOH2->Ar_Ar ArBr2 This compound ArNR2 3-(R₂N)-benzyl-dimethylamine ArBr2->ArNR2 Pd(0), Base, Ligand R2NH R₂NH R2NH->ArNR2 ArBr3 This compound ArAlkyne 3-(R-C≡C)-benzyl-dimethylamine ArBr3->ArAlkyne Pd(0), Cu(I), Base Alkyne R-C≡CH Alkyne->ArAlkyne

Caption: Key cross-coupling reactions for synthesizing meta-substituted benzylamines.

References

Application Notes and Protocols: (3-Bromobenzyl)dimethylamine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-bromobenzyl)dimethylamine as a versatile precursor in the synthesis of novel heterocyclic compounds. The protocols detailed below focus on palladium-catalyzed intramolecular cyclization reactions, a powerful strategy for constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

This compound is a readily available starting material that incorporates several key functionalities amenable to modern synthetic transformations. The presence of a bromo substituent on the aromatic ring provides a handle for transition metal-catalyzed cross-coupling reactions, while the dimethylaminomethyl group can act as a directing group or be incorporated into the final heterocyclic scaffold. This combination makes it an attractive building block for the synthesis of a variety of nitrogen-containing heterocycles, such as isoindolinones and related benzannulated systems. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

Application: Synthesis of Isoindolin-1-ones via Palladium-Catalyzed Carbonylative Cyclization

One of the key applications of this compound derivatives is in the synthesis of isoindolin-1-ones. The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, found in a number of approved drugs. The general strategy involves the conversion of the dimethylamino group to a secondary amine, followed by a palladium-catalyzed intramolecular carbonylation reaction. This process efficiently constructs the five-membered lactam ring in a single step.

General Reaction Scheme

The synthesis begins with the demethylation of this compound to the corresponding secondary amine, which is then acylated or alkylated. The resulting N-substituted-(3-bromobenzyl)amine undergoes a palladium-catalyzed intramolecular carbonylation to yield the desired isoindolin-1-one derivative.

G cluster_0 Preparation of Precursor cluster_1 Palladium-Catalyzed Carbonylative Cyclization start This compound precursor N-Substituted-(3-bromobenzyl)amine start->precursor Demethylation & N-functionalization cyclization Pd Catalyst, CO source, Base precursor->cyclization product Substituted Isoindolin-1-one cyclization->product G cluster_start Starting Material cluster_precursor Key Intermediate cluster_product Final Heterocycle start This compound precursor N-allyl-(3-bromobenzyl)amine start->precursor Demethylation & N-allylation product 2-allyl-isoindolin-1-one precursor->product Intramolecular Heck Reaction

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling with (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Conditions for Suzuki Coupling with (3-Bromobenzyl)dimethylamine

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a substrate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For aryl bromides, a good starting point for optimization is crucial. Given the presence of a basic dimethylamine group, which can interact with the palladium catalyst, careful selection of ligand and base is important. A general starting protocol is outlined below.

Table 1: General Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity of the starting material.
Boronic Acid/Ester 1.2 - 1.5 equivPurity is critical; impurities can inhibit catalysis.
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a good starting point, but more advanced catalysts may be needed.[1]
Ligand PPh₃ (if using Pd₂(dba)₃, 2-4 mol% per Pd)Buchwald or other bulky, electron-rich phosphine ligands are often more effective.[2][3]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)[4][5]An inorganic base is a good first choice. Cs₂CO₃ can also be effective.[4]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA mixture of an organic solvent and water is common.[5][6]
Temperature 80-110 °C[3]Reaction temperature often requires optimization.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst degradation.[3]

Q2: How does the dimethylamine group in this compound affect the Suzuki coupling reaction?

A2: The basic nitrogen center in this compound can act as a ligand and coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle. However, successful couplings of aryl halides containing basic nitrogen centers have been reported, sometimes even without the addition of an external base, as the substrate itself can act as one.[7] It is also possible that the substrate acts as a ligand for the palladium catalyst.[7] If catalyst inhibition is suspected, using a more electron-rich and sterically hindered ligand can sometimes mitigate this issue.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions in Suzuki coupling are:

  • Dehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom.[5][8] This can be caused by certain bases or impurities acting as hydride donors.[8]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often more prevalent if the reaction mixture is exposed to oxygen.[1]

  • Protodeboronation: The boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom.[1]

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst may have degraded due to exposure to air or moisture.[3] Pd(0) sources like Pd(PPh₃)₄ can be sensitive.

  • Inappropriate Ligand:

    • Diagnosis: The chosen ligand may not be suitable for the substrate. Standard ligands like PPh₃ might not be effective for more challenging substrates.[3]

    • Solution: Switch to a more electron-rich and sterically bulky ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][11] These can promote the oxidative addition and reductive elimination steps.[2]

  • Suboptimal Base or Solvent:

    • Diagnosis: The base may not be strong enough or soluble enough in the reaction medium. The solvent system might not be optimal for all reagents.

    • Solution: Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK).[4][11] Also, screen different solvent systems such as toluene, dioxane, or 2-MeTHF, often with a small amount of water.[12][13]

Problem 2: Significant dehalogenation of this compound is observed.

Possible Causes and Solutions:

  • Reaction Conditions:

    • Diagnosis: High temperatures and long reaction times can sometimes promote dehalogenation.[8] The choice of base can also be a contributing factor.[8]

    • Solution: Try lowering the reaction temperature and monitoring the reaction progress more closely to avoid unnecessarily long reaction times. Experiment with different bases; for instance, if you are using a very strong base, consider a milder one.

  • Palladium-Hydride Species:

    • Diagnosis: The formation of palladium-hydride (Pd-H) species is a common mechanism for dehalogenation.[5] These can arise from reactions with the base, solvent, or trace water.[5]

    • Solution: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling.[8] Sometimes, adding a small amount of a hydride scavenger can help, but this can also complicate the reaction. Protecting the N-H group in substrates like pyrroles has been shown to suppress dehalogenation, which might be an analogous strategy to consider if the amine is problematic.[14]

Problem 3: The reaction works, but the yield is not reproducible.

Possible Causes and Solutions:

  • Reagent Quality:

    • Diagnosis: Inconsistent quality of the boronic acid, catalyst, or solvent can lead to variable results. Boronic acids can degrade over time.

    • Solution: Use fresh, high-purity reagents for each reaction. Ensure solvents are anhydrous and properly degassed.

  • Reaction Setup:

    • Diagnosis: Minor variations in the reaction setup, such as the efficiency of degassing or the accuracy of reagent measurements, can have a significant impact.

    • Solution: Standardize the experimental procedure. Use a consistent method for degassing, and carefully measure all reagents, especially the catalyst and ligand. For small-scale reactions, preparing a stock solution of the catalyst and ligand can improve accuracy.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[5]

    • The flask is sealed with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Addition of Solvent and Catalyst:

    • Add the degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.[5]

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) and dissolve them in a small amount of the degassed solvent.[5]

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Catalyst/Ligand Solution add_solvents->add_catalyst heat Heat and Stir (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Troubleshooting_Flowchart start Reaction Issue Identified no_reaction Low or No Conversion? start->no_reaction side_products Major Side Products? no_reaction->side_products No catalyst_check Check Catalyst/Ligand Activity (Use fresh reagents, inert atmosphere) no_reaction->catalyst_check Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling No base_solvent_screen Screen Bases and Solvents (K₃PO₄, Cs₂CO₃ in Dioxane, Toluene) catalyst_check->base_solvent_screen temp_increase Increase Temperature Incrementally base_solvent_screen->temp_increase end Optimized Reaction temp_increase->end dehalogenation->homocoupling No lower_temp Lower Temperature Shorter Reaction Time dehalogenation->lower_temp Yes degas_better Improve Degassing Protocol homocoupling->degas_better Yes homocoupling->end No change_base Change Base (e.g., from strong to weaker) lower_temp->change_base change_base->end degas_better->end

Caption: Troubleshooting flowchart for common Suzuki coupling issues.

Catalytic_Cycle_Inhibition Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-Pd(II)-Br)Lₙ Pd0->OxAdd + Ar-Br Inhibited_Complex Inhibited Pd Complex LₙPd(0) ← :NMe₂(CH₂)ArBr Pd0->Inhibited_Complex Coordination by tertiary amine Transmetal Transmetalation (Ar-Pd(II)-Ar')Lₙ OxAdd->Transmetal + Ar'B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 releases Product Product Ar-Ar' (Product) RedElim->Product Substrate This compound (Ar-Br with NMe₂ group)

Caption: Potential catalyst inhibition by the basic amine group.

References

Technical Support Center: Purification of (3-Bromobenzyl)dimethylamine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-Bromobenzyl)dimethylamine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-bromobenzyl bromide, excess dimethylamine, and byproducts from side reactions. Depending on the synthetic route, these byproducts might include quaternary ammonium salts or products of over-alkylation. It is also possible for the compound to undergo oxidation, leading to colored impurities.[1]

Q2: How can I monitor the purity of this compound during purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purity. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The spots can be visualized under UV light. Gas chromatography (GC) can also be used for a more quantitative assessment of purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties include its boiling point, which is reported to be 231-232 °C at atmospheric pressure and 118 °C at 20 mmHg.[2][3] This information is crucial for purification by distillation. It is a liquid at room temperature and has a density of approximately 1.32 g/cm³.[4]

Q4: Can this compound be purified by recrystallization?

A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization. The purified salt can be converted back to the free base by treatment with a base.

Troubleshooting Guides

Purification by Distillation

Problem 1: The product is decomposing during distillation at atmospheric pressure.

  • Possible Cause: The boiling point of this compound is high (231-232 °C), and prolonged heating can lead to decomposition.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize thermal degradation. A reported boiling point is 118 °C at 20 mmHg.[3]

Problem 2: The distillation is slow, and the yield is low.

  • Possible Cause: Inefficient heat transfer, leaks in the vacuum system, or improper insulation can lead to a slow distillation and loss of product.

  • Solution:

    • Ensure the distillation flask is appropriately sized and not more than two-thirds full.

    • Use a heating mantle with a stirrer for even heat distribution.

    • Check all joints for a proper seal and use vacuum grease if necessary.

    • Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

Purification by Column Chromatography

Problem 3: Poor separation of the product from impurities on a silica gel column.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components. The basic nature of the amine can also cause tailing on acidic silica gel.

  • Solution:

    • Optimize the solvent system: Use TLC to screen different solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A small amount of a more polar solvent like methanol can also be tried.

    • Use a modified stationary phase: To reduce tailing, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (0.1-1% in the eluent). Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial.

Problem 4: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, a small percentage of methanol can be added to the eluent.

Purification by Recrystallization (of the Hydrochloride Salt)

Problem 5: The hydrochloride salt does not crystallize from the solution.

  • Possible Cause: The chosen solvent may be too good a solvent for the salt even at low temperatures, or the solution may not be sufficiently concentrated.

  • Solution:

    • Solvent selection: The ideal solvent is one in which the salt is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/hexane mixtures.

    • Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.

    • Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Problem 6: The recrystallized salt is oily or impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystals, or the wrong solvent was used.

  • Solution:

    • Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Re-recrystallize: If the product is still impure, a second recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodInitial Purity (Typical)Final Purity (Expected)Yield (Expected)Recovery (Expected)Notes
Vacuum Distillation80-90%>98%~80%[3]>90%Effective for removing non-volatile impurities.
Column Chromatography80-90%>99%70-85%80-95%Good for removing closely related impurities.
Recrystallization (as HCl salt)80-90%>99%60-80%70-90%Involves an extra step of salt formation and liberation.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 20 mmHg), begin heating the distillation flask using a heating mantle.

  • Distillation: The product will start to distill when its boiling point is reached at the applied pressure (approx. 118 °C at 20 mmHg).[3] Collect the fraction that distills over a constant temperature range.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes, then move to 9:1 hexanes:ethyl acetate, then 4:1, and so on. To mitigate tailing, 0.5% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of a hot solvent mixture (e.g., ethanol/diethyl ether or isopropanol/hexanes).

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Liberation of Free Base: To obtain the pure liquid amine, dissolve the hydrochloride salt in water, make the solution basic with a strong base (e.g., NaOH), and extract the product with an organic solvent like dichloromethane or diethyl ether. Dry the organic layer and remove the solvent.

Visualizations

experimental_workflow crude Crude Product distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Polar/Non-polar impurities recrystallization Recrystallization (as HCl salt) crude->recrystallization Salt-forming impurities pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_distillation start Distillation Issue decomposition Product Decomposition? start->decomposition low_yield Low Yield / Slow Rate? start->low_yield vacuum Use Vacuum Distillation decomposition->vacuum check_seals Check System Seals low_yield->check_seals insulate Insulate Apparatus low_yield->insulate

Caption: Troubleshooting logic for distillation problems.

troubleshooting_chromatography start Chromatography Issue poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution optimize_solvent Optimize Eluent Polarity poor_separation->optimize_solvent add_base Add Base (e.g., TEA) poor_separation->add_base increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for column chromatography issues.

References

Troubleshooting low yields in Buchwald-Hartwig amination of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the amination of (3-Bromobenzyl)dimethylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is very low. Where should I start troubleshooting?

A: Low yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach is crucial. Start by verifying the quality of your starting materials and reagents, ensure a strictly inert atmosphere, and then systematically evaluate the core reaction components: the catalyst/ligand system, the base, and the solvent.

Below is a troubleshooting workflow to guide your investigation.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Check Reagent Purity & Dryness - this compound - Amine - Solvent - Base start->reagent_quality atmosphere Verify Inert Atmosphere - Proper degassing? - No leaks in setup? start->atmosphere catalyst_ligand Evaluate Catalyst & Ligand - Correct Pd source/precatalyst? - Appropriate ligand choice? - Catalyst/ligand ratio? - Deactivated? start->catalyst_ligand base_solvent Assess Base & Solvent - Base strength appropriate? - Solubility issues? - Solvent compatible with base? start->base_solvent conditions Review Reaction Conditions - Temperature too low/high? - Reaction time sufficient? start->conditions issue_reagent Impure/Wet Reagents reagent_quality->issue_reagent issue_atmosphere Oxygen Contamination atmosphere->issue_atmosphere issue_catalyst Suboptimal Catalyst System catalyst_ligand->issue_catalyst issue_base Incorrect Base/Solvent Combo base_solvent->issue_base issue_conditions Suboptimal Temp/Time conditions->issue_conditions solution_reagent Purify starting materials. Use fresh, dry solvents/reagents. issue_reagent->solution_reagent solution_atmosphere Degas solvent thoroughly. Check for leaks. issue_atmosphere->solution_atmosphere solution_catalyst Screen different ligands (e.g., XPhos, RuPhos). Use a pre-catalyst. Increase catalyst loading. issue_catalyst->solution_catalyst solution_base Screen bases (NaOtBu, LHMDS, Cs2CO3). Ensure base solubility. issue_base->solution_base solution_conditions Optimize temperature (e.g., 80-110 °C). Monitor reaction by LC-MS to determine optimal time. issue_conditions->solution_conditions CatalyticCycle pd0 L-Pd(0) in1 pd0->in1 oxidative_addition Oxidative Addition pd2_complex L-Pd(II)(Ar)(Br) in2 pd2_complex->in2 amine_coordination Amine Coordination + Base amido_complex L-Pd(II)(Ar)(NR'R'') in3 amido_complex->in3 reductive_elimination Reductive Elimination in1->pd2_complex Ar-Br in1->pd2_complex in2->amido_complex HNR'R'' in2->amido_complex in3->pd0 Ar-NR'R'' in3->pd0

Technical Support Center: Overcoming Steric Hindrance in Reactions with (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobenzyl)dimethylamine. The content focuses on overcoming steric and electronic challenges in common cross-coupling reactions and Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my palladium-catalyzed cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions involving this compound can stem from a combination of steric and electronic factors. The benzyl group itself contributes to steric bulk around the reaction center. While the dimethylamino group is in the meta position, it can still influence the catalyst's approach. More critically, the nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Can the dimethylamino group of this compound interfere with the reaction?

A2: Yes, the basicity of the dimethylamino group can interfere in several ways. It can react with acidic reagents or quench intermediates. In palladium-catalyzed reactions, the nitrogen lone pair can coordinate to the metal center, which may alter the catalyst's electronic properties and reactivity, sometimes leading to catalyst deactivation. In Grignard reagent formation, the starting material can act as a base, quenching the newly formed Grignard reagent if any acidic protons are present in the reaction medium.

Q3: What are the key considerations for selecting a catalyst system for Suzuki-Miyaura coupling with this compound?

A3: For sterically challenging substrates like this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[1] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which can more readily undergo oxidative addition with the sterically encumbered aryl bromide. The use of pre-formed palladium catalysts can also lead to more consistent results.

Q4: In Heck reactions, what factors influence the regioselectivity when using this compound?

A4: In the Heck reaction, the regioselectivity of the alkene insertion is primarily governed by sterics. The aryl group typically adds to the less substituted carbon of the double bond.[2] With a substrate like this compound, this steric preference is expected to be the dominant factor. The choice of ligand can also influence regioselectivity, but for terminal alkenes, the formation of the trans-substituted product is highly favored.

Q5: How can I prevent the formation of side products in a Buchwald-Hartwig amination with this compound?

A5: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by careful optimization of the base, solvent, and temperature. Using a weaker base like cesium carbonate or potassium phosphate can sometimes suppress this side reaction compared to stronger bases like sodium tert-butoxide. Additionally, ensuring an inert atmosphere is crucial to prevent catalyst deactivation, which can also contribute to side product formation.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira)
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Steric hindrance preventing oxidative addition. 3. Catalyst poisoning by the dimethylamino group. 4. Inappropriate ligand.1. Use a fresh catalyst or a pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand). 3. Increase catalyst loading. 4. Screen different solvents and bases.
Formation of homocoupled product 1. Slow transmetalation (Suzuki) or slow coupling. 2. Presence of oxygen.1. Ensure rigorous degassing of solvents and reagents. 2. Use a fluoride-free source of boronic acid or add a fluoride scavenger in Suzuki reactions. 3. In Sonogashira coupling, consider a copper-free protocol to avoid Glaser coupling.[3]
Hydrodehalogenation (loss of bromine) 1. Presence of a hydride source. 2. Slow cross-coupling kinetics.1. Use a weaker, non-coordinating base (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure all reagents are pure and solvents are anhydrous. 3. Optimize the catalyst system to accelerate the desired cross-coupling.
Inconsistent results 1. Variable quality of reagents or catalyst. 2. Incomplete exclusion of air or moisture.1. Use high-purity, anhydrous reagents and solvents. 2. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). 3. Use a stable pre-catalyst for better reproducibility.
Grignard Reagent Formation
Problem Potential Cause(s) Suggested Solution(s)
Reaction fails to initiate 1. Passivating oxide layer on magnesium. 2. Traces of water in glassware or solvent. 3. Unreactive aryl bromide.1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing. 2. Ensure all glassware is flame-dried under vacuum and solvents are rigorously dried. 3. Gently warm the reaction mixture to initiate.
Low yield of Grignard reagent 1. Wurtz coupling (homocoupling of the aryl bromide). 2. Reaction with moisture or acidic impurities. 3. Slow addition of the aryl bromide.1. Add the this compound solution slowly to a suspension of magnesium. 2. Maintain a gentle reflux during the addition. 3. Ensure all reagents and solvents are anhydrous.
Darkening of the reaction mixture 1. Formation of finely divided magnesium. 2. Side reactions or decomposition.1. A gray or brownish, cloudy appearance is normal. A very dark or black color may indicate overheating or impurities. 2. Control the reaction temperature carefully.

Data Presentation

The following tables provide representative conditions for various cross-coupling reactions. Note that these are based on analogous systems and may require optimization for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11018~80-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8024~70-85

Table 2: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016~75-90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8024~70-85
31-OctenePd(OAc)₂ (2)Herrmann's catalyst (2)NaOAcNMP12012~65-80

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10018~80-95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11024~75-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10016~70-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., toluene/water 10:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction

  • Reaction Setup: To a sealed tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (1.2 equiv.).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling catalyst Catalyst Inactive? start->catalyst sterics Steric Hindrance? catalyst->sterics No sol_catalyst Use Pre-catalyst Increase Loading catalyst->sol_catalyst Yes conditions Suboptimal Conditions? sterics->conditions No sol_sterics Use Bulky Ligand (e.g., XPhos, NHC) sterics->sol_sterics Yes sol_conditions Screen Solvents/Bases Increase Temperature conditions->sol_conditions Yes

Caption: A troubleshooting workflow for low yields in cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)L2-Ar' Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard_Formation_Workflow start Start prep Prepare Dry Apparatus & Reagents start->prep activation Activate Mg Turnings (e.g., with Iodine) prep->activation addition Slowly Add this compound in Anhydrous Ether activation->addition reflux Maintain Gentle Reflux addition->reflux completion Reaction Complete (Mg consumed) reflux->completion use Use Grignard Reagent Immediately completion->use Yes troubleshoot Troubleshoot Initiation completion->troubleshoot No

Caption: Experimental workflow for Grignard reagent formation.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of (3-Bromobenzyl)dimethylamine. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired bond formation. The most common and suitable palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds by coupling with boronic acids or their derivatives. This is a versatile and widely used method.[1][2]

  • Heck Coupling: For forming C-C bonds by coupling with alkenes.[3][4]

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling with primary or secondary amines.[5][6]

  • Sonogashira Coupling: For forming C-C bonds by coupling with terminal alkynes.[7][8]

Q2: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling of this compound?

A2: For Suzuki-Miyaura coupling of benzyl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. Good starting points include:

  • Catalyst System 1: PdCl₂(dppf)·CH₂Cl₂ as the precatalyst.[9]

  • Catalyst System 2: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky monophosphine ligand such as SPhos or XPhos.[10]

  • Catalyst System 3: The preformed Pd(PPh₃)₄ catalyst can also be effective, though sometimes less active than systems with more specialized ligands.

Q3: Can the dimethylamino group on this compound interfere with the reaction?

A3: Yes, the dimethylamino group can potentially influence the reaction in several ways. It can act as a Lewis base and coordinate to the palladium center, which might alter the catalyst's reactivity. Additionally, under certain conditions, side reactions involving the benzylic C-H bonds adjacent to the amine could occur. Careful selection of ligands and reaction conditions is crucial to minimize these potential issues.

Q4: What is a common side reaction in the Suzuki-Miyaura coupling of benzyl bromides, and how can it be minimized?

A4: A common side reaction is the homocoupling of the boronic acid reagent. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, using a suitable base and solvent system, and optimizing the reaction temperature.[9] In some cases, using potassium aryltrifluoroborates instead of boronic acids can lead to less homocoupling.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more stable precatalyst like a Buchwald G3 or G4 precatalyst. Increase catalyst loading from 1-2 mol% to 5 mol%.[10]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Precatalysts offer improved stability and ensure efficient generation of the active catalytic species.[11]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or JohnPhos. For benzyl bromides, dppf has also been shown to be effective.[9][12]The ligand plays a critical role in promoting oxidative addition and reductive elimination steps of the catalytic cycle. Bulky and electron-rich ligands are often necessary for efficient coupling of less reactive bromides.
Incorrect Base Ensure the base is appropriate for the reaction. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective. Ensure the base is finely powdered and consider the addition of a small amount of water if using an inorganic base in an anhydrous solvent, as this can be crucial for its activity.[9][10]The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[10]
Poor Solvent Choice or Presence of Oxygen Use anhydrous, degassed solvents. Common solvents for Suzuki coupling of benzyl halides include THF/H₂O, dioxane/H₂O, or CPME/H₂O.[9] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[10]
Substrate Quality Purify the this compound and the boronic acid/ester before use. Impurities can poison the catalyst.Catalyst poisoning by impurities in the starting materials is a common cause of reaction failure.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.Thoroughly degas the reaction mixture. Optimize the base and solvent system. Consider switching to a potassium aryltrifluoroborate.[9]
Protodeboronation of Boronic Acid Presence of excess water or protic impurities; prolonged reaction times at high temperatures.Use anhydrous solvents and dry reagents. Minimize reaction time by monitoring the reaction progress closely.
Reductive Dehalogenation of this compound Presence of hydride sources (e.g., from solvent or base impurities); slow reductive elimination.Use high-purity, anhydrous solvents and bases. A more electron-rich and bulky ligand can sometimes accelerate the reductive elimination step relative to side reactions.

Data Presentation

The following tables summarize reaction conditions for Suzuki-Miyaura couplings of benzyl bromide, a close structural analog to this compound. These conditions can serve as a starting point for optimization.

Table 1: Catalyst System Performance for Suzuki-Miyaura Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [9]

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)·CH₂Cl₂ (2)dppfCs₂CO₃ (3)THF/H₂O (10:1)772374
PdCl₂(dppf)·CH₂Cl₂ (2)dppfCs₂CO₃ (3)Dioxane/H₂O (10:1)95-93
PdCl₂(dppf)·CH₂Cl₂ (2)dppfCs₂CO₃ (3)CPME/H₂O (10:1)95-97

CPME = Cyclopentyl methyl ether

Table 2: Catalyst System Performance for Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Benzyl Bromide with 3-Methoxybenzeneboronic Acid [12]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1502085
Pd(PPh₃)₄ (5)PPh₃Cs₂CO₃ (3)Dioxane15020~10

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for the coupling of benzyl bromides.[1][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or potassium aryltrifluoroborate (1.0-1.2 equiv)

  • Palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O, 10:1 mixture)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 77-95 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating a typical experimental workflow for catalyst screening and a logical troubleshooting flow for a failed reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup A Weigh Substrates: This compound Boronic Acid Base C Combine Substrates & Base in Reaction Vessel A->C B Prepare Degassed Solvent E Add Degassed Solvent B->E D Evacuate & Backfill with Inert Gas (3x) C->D D->E F Add Catalyst/Ligand E->F G Heat to Desired Temperature F->G H Monitor Reaction (TLC, LC-MS) G->H I Reaction Workup (Quench, Extract) H->I Reaction Complete J Purification (Chromatography) I->J K Characterization (NMR, MS) J->K Troubleshooting_Logic Start Reaction Failed (Low/No Yield) Q_Catalyst Is the Catalyst System Active? Start->Q_Catalyst Sol_Catalyst Use fresh catalyst/ligand. Try a more stable precatalyst. Increase catalyst loading. Q_Catalyst->Sol_Catalyst No Q_Conditions Are Reaction Conditions Optimal? Q_Catalyst->Q_Conditions Yes End Reaction Optimized Sol_Catalyst->End Sol_Base Screen different bases (e.g., Cs2CO3, K3PO4). Check base quality. Q_Conditions->Sol_Base No (Base Issue) Sol_Solvent Ensure solvent is anhydrous and thoroughly degassed. Q_Conditions->Sol_Solvent No (Solvent Issue) Sol_Temp Optimize reaction temperature. Q_Conditions->Sol_Temp No (Temp Issue) Q_Substrate Are Substrates Pure? Q_Conditions->Q_Substrate Yes Sol_Base->End Sol_Solvent->End Sol_Temp->End Sol_Substrate Purify starting materials. Q_Substrate->Sol_Substrate No Q_Substrate->End Yes Sol_Substrate->End

References

Technical Support Center: Improving Regioselectivity in Reactions with (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobenzyl)dimethylamine. The following information is designed to help you improve the regioselectivity of your reactions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has three primary sites for reaction, each with distinct reactivity that can be selectively targeted under specific conditions:

  • The Bromine Atom: The carbon-bromine bond is susceptible to oxidative addition in cross-coupling reactions and can undergo halogen-metal exchange.

  • The ortho-Positions on the Aromatic Ring: The protons at the C2 and C4 positions are acidic and can be removed by strong bases in a process called directed ortho-metalation (DoM), facilitated by the directing effect of the dimethylaminomethyl group.

  • The Benzylic Protons: The protons on the carbon adjacent to the aromatic ring (the benzylic position) can also be abstracted by strong bases.

Q2: I am trying to perform a directed ortho-lithiation (DoM) on this compound with n-butyllithium, but I am getting low yields of my desired ortho-functionalized product. What is happening?

A2: A common issue when attempting DoM on aryl bromides with alkyllithium reagents is the competing halogen-metal exchange reaction. For aryl bromides, this exchange is often faster than the deprotonation of an ortho-proton.[1] Instead of the desired ortho-lithiated species, you are likely forming 3-(dimethylaminomethyl)phenyllithium.

Q3: How can I favor directed ortho-metalation over halogen-metal exchange?

A3: While halogen-metal exchange is typically faster with aryl bromides, you can try to influence the selectivity by:

  • Using a hindered lithium amide base: Bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are less nucleophilic and can sometimes favor deprotonation over halogen exchange, although this may also increase the likelihood of benzylic metalation.[2]

  • Lowering the reaction temperature: Running the reaction at very low temperatures (e.g., -78 °C or lower) can sometimes help to favor the kinetically controlled deprotonation, although the halogen-metal exchange is also very fast at these temperatures.

Q4: What are the most reliable ways to functionalize the aromatic ring of this compound?

A4: Given the challenges with selective lithiation, palladium-catalyzed cross-coupling reactions are generally the most reliable methods for functionalizing the C-Br bond. The two most common and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Troubleshooting Guides

Directed ortho-Metalation (DoM) and Competing Reactions

The primary challenge in the lithiation of this compound is controlling the regioselectivity between ortho-lithiation, benzylic lithiation, and halogen-metal exchange. The dimethylaminomethyl group is a known directing metalation group (DMG) that directs lithiation to the ortho position.[3] However, the presence of the bromine atom significantly influences the reaction outcome.

Problem: Low yield of the desired ortho-substituted product and formation of products derived from reaction at the bromine position.

  • Root Cause: Halogen-metal exchange with the alkyllithium reagent is likely the dominant reaction pathway. This reaction is generally faster than directed ortho-lithiation for aryl bromides.[1]

  • Troubleshooting Strategy:

    • Confirm the reaction pathway: Quench a small aliquot of your reaction mixture with a simple electrophile like D₂O and analyze the product by NMR or MS. The presence of deuterium at the position of the bromine atom will confirm that halogen-metal exchange is the primary reaction.

    • Change your synthetic strategy: Instead of relying on DoM for ortho-functionalization, consider using a palladium-catalyzed cross-coupling reaction to first functionalize the C-Br bond. If ortho-functionalization is essential, you may need to start with a different substrate that does not contain bromine.

Problem: Formation of benzylic-substituted byproducts.

  • Root Cause: The benzylic protons are also acidic and can be removed by strong bases. The use of certain bases, particularly lithium amides, can favor benzylic deprotonation.[2]

  • Troubleshooting Strategy:

    • Choice of Base: If benzylic lithiation is undesired, avoid using lithium amide bases like LDA. Stick to alkyllithium reagents like n-BuLi or s-BuLi, which are more likely to engage in halogen-metal exchange or, under specific conditions, ortho-lithiation.

    • Temperature Control: Benzylic lithiation can be sensitive to temperature. Running the reaction at a consistent low temperature (e.g., -78 °C) may help to minimize this side reaction.

Logical Workflow for Lithiation Reactions

start Start with this compound base Choose Lithiating Agent start->base nBuLi n-BuLi or s-BuLi base->nBuLi Alkyllithium LDA LDA or LiTMP base->LDA Lithium Amide outcome_nBuLi Primary Outcome: Halogen-Metal Exchange nBuLi->outcome_nBuLi minor_outcome Minor Outcome: Ortho-Lithiation nBuLi->minor_outcome outcome_LDA Potential Outcome: Benzylic Lithiation LDA->outcome_LDA A Combine this compound, Boronic Acid, and Base in a Flask B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-110 °C) D->E F Monitor Reaction Progress (TLC, GC, or LC-MS) E->F G Aqueous Workup F->G H Purification (e.g., Column Chromatography) G->H

References

Technical Support Center: Purification Strategies for Reactions Involving (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted (3-Bromobenzyl)dimethylamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted this compound from my reaction mixture?

A1: this compound is a tertiary amine, which is basic and typically soluble in organic solvents. This can lead to co-elution with the desired product during standard chromatographic purification on silica gel and cause it to remain in the organic layer during a simple aqueous work-up.[1][2] The basic nature of the amine can also cause issues like streaking and poor separation on acidic silica gel columns.[3]

Q2: What are the primary methods for removing this compound?

A2: The most common and effective methods for removing tertiary amines like this compound are acidic aqueous washes and column chromatography.[1][4] An acidic wash protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.[5][6] Column chromatography can also be optimized to effectively separate the amine from the desired product.

Q3: When should I choose an acidic wash over chromatography?

A3: An acidic wash is a good first-line approach if your desired product is stable to acidic conditions.[7] It is a relatively quick and inexpensive method to remove the bulk of the tertiary amine impurity. Chromatography is more suitable when your product is acid-sensitive, when the acidic wash fails to remove the amine completely, or when other impurities are also present that require chromatographic separation.

Q4: What type of acidic wash should I use?

A4: You can use a dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl), or a 10% aqueous solution of copper (II) sulfate.[7] The HCl wash protonates the amine, while the copper sulfate solution forms a copper-amine complex; both resulting species are water-soluble and will be extracted into the aqueous phase.[1][2]

Q5: I'm observing significant streaking and poor separation during silica gel chromatography. What can I do?

A5: This is a common issue when purifying basic compounds like tertiary amines on acidic silica gel.[3] To mitigate this, you can:

  • Add a competing amine: Incorporate a small amount (e.g., 0.1-1%) of a volatile tertiary amine like triethylamine (TEA) into your eluent system.[3] This helps to neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine impurity and improving peak shape.

  • Use amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can significantly improve separation and reduce tailing.[3]

  • Consider reverse-phase chromatography: If your product is sufficiently non-polar, reverse-phase chromatography can be an effective alternative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Amine impurity remains in the organic layer after acidic wash. 1. Incomplete protonation due to insufficient acid. 2. The amine salt has some solubility in the organic solvent. 3. Emulsion formation preventing efficient separation.1. Ensure the aqueous layer is acidic (pH < 2) using pH paper. Perform multiple washes with the acidic solution. 2. Increase the polarity of the aqueous phase by using a saturated brine solution for the final wash. 3. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of Celite.
Product is lost into the aqueous layer during acidic wash. The desired product is also basic and forms a water-soluble salt.1. Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract the product with an organic solvent. 2. Consider using a weaker acid for the wash. 3. Use column chromatography instead of an acidic wash.
This compound co-elutes with the product during column chromatography. The polarity of the amine and the product are very similar under the chosen conditions.1. Modify the eluent system. Try a different solvent system or a gradient elution. 2. Add triethylamine to the eluent to improve the separation of the basic amine. 3. Switch to a different stationary phase, such as amine-functionalized silica or alumina. 4. Consider reverse-phase chromatography.
The copper sulfate wash results in a persistent blue color in the organic layer. Copper salts are being retained in the organic phase.Wash the organic layer with a saturated aqueous solution of ammonium chloride or EDTA to chelate and remove the copper ions.

Data Summary

Work-up Procedure Principle Typical Reagents/Conditions Advantages Disadvantages
Acidic Wash (HCl) Protonation of the basic amine to form a water-soluble ammonium salt.[5]1M - 2M aqueous HCl- Fast and inexpensive.- Effective for removing large quantities of amine.- Not suitable for acid-sensitive products.- May require multiple extractions for complete removal.
Acidic Wash (CuSO₄) Formation of a water-soluble copper-amine complex.[1]10% aqueous CuSO₄ solution- Effective for many amines.- The blue color of the aqueous layer provides a visual indicator of amine removal.[2]- Not suitable for acid-sensitive products.- May require a subsequent wash to remove residual copper salts.
Silica Gel Chromatography Separation based on polarity.Standard silica gel with an eluent system (e.g., hexane/ethyl acetate).- Can remove other impurities simultaneously.- Widely available and well-understood.- Can lead to peak tailing and poor separation of basic compounds.- May require the addition of a competing amine to the eluent.[3]
Amine-Functionalized Silica Chromatography Reduced interaction between the basic amine and the stationary phase.[3]Amine-functionalized silica gel with a non-polar eluent system.- Excellent for the purification of basic compounds.- Reduces peak tailing and improves resolution.- More expensive than standard silica gel.
Reverse-Phase Chromatography Separation based on hydrophobicity.C18 column with a polar eluent system (e.g., water/acetonitrile or water/methanol).- Effective for a wide range of compounds.- Can be a good alternative when normal-phase chromatography fails.- Requires specialized equipment (HPLC).- The product must be soluble in the mobile phase.

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash with HCl
  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a denser organic solvent like dichloromethane, the aqueous layer will be on top).

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh 1M HCl two more times.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Column Chromatography on Silica Gel with Triethylamine
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is a solid or viscous oil, dissolve it in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 0.1-1% triethylamine.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to afford the purified product.

Workflow Diagram

Workup_Decision_Tree start Reaction mixture containing This compound acid_stable Is the desired product stable to acid? start->acid_stable acid_wash Perform acidic wash (e.g., 1M HCl or 10% CuSO4) acid_stable->acid_wash Yes chromatography Perform column chromatography acid_stable->chromatography No check_purity1 Check purity of organic layer (e.g., TLC, NMR) acid_wash->check_purity1 amine_removed Amine successfully removed check_purity1->amine_removed Yes check_purity1->chromatography No end Work-up complete amine_removed->end amine_streaking Observing amine streaking or co-elution? chromatography->amine_streaking modify_chrom Modify chromatography conditions: - Add triethylamine to eluent - Use amine-functionalized silica - Try reverse-phase amine_streaking->modify_chrom Yes check_purity2 Check purity of fractions amine_streaking->check_purity2 No modify_chrom->check_purity2 check_purity2->modify_chrom No product_isolated Pure product isolated check_purity2->product_isolated Yes product_isolated->end

Caption: Decision workflow for selecting a work-up procedure.

References

Impact of base selection on the outcome of reactions with (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobenzyl)dimethylamine in palladium-catalyzed cross-coupling reactions. The selection of an appropriate base is critical to the success of these reactions, influencing yield, reaction rate, and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?

A1: this compound is a suitable substrate for several widely-used palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Heck Reaction: For the formation of a carbon-carbon bond with an alkene.[1][2]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.[3][4][5][6]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[7][8][9]

Q2: How does the choice of base impact these reactions?

A2: The base plays a crucial role in the catalytic cycle of these reactions. Its primary functions can include:

  • Activating the nucleophile: In Suzuki-Miyaura and Sonogashira couplings, the base is essential for the formation of the active organoboron or acetylide species.[7][10]

  • Facilitating reductive elimination: The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.

  • Preventing side reactions: A suitable base can help minimize side reactions such as hydrodehalogenation or homocoupling.

The strength and nature of the base (inorganic vs. organic) can significantly affect the reaction outcome. Stronger bases may lead to faster reaction rates but can also promote undesired side reactions or decomposition of sensitive substrates. Weaker bases may offer higher selectivity but could result in sluggish or incomplete reactions.

Q3: What are the potential side reactions when using this compound, and how can the base selection help to mitigate them?

A3: A primary concern when working with this compound is the potential for quaternization of the tertiary amine by the benzyl bromide starting material or other electrophiles in the reaction mixture. This can lead to the formation of a quaternary ammonium salt, reducing the yield of the desired product.

  • Mitigation Strategy: Using a non-nucleophilic, sterically hindered base can help to minimize this side reaction. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over more nucleophilic organic bases like triethylamine, especially at elevated temperatures. The choice of a bulky phosphine ligand on the palladium catalyst can also sterically shield the substrate and further reduce the likelihood of quaternization.

Another potential side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

  • Mitigation Strategy: The choice of base and reaction conditions can influence the extent of hydrodehalogenation. Careful optimization of the base, solvent, and temperature is crucial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Ineffective baseThe choice of base is critical for the transmetalation step. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor; using a base that is at least partially soluble in the reaction medium is often beneficial.
Catalyst deactivationEnsure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Degassing the solvent is also recommended.
Poor quality of boronic acidBoronic acids can dehydrate to form boroxines, which are often less reactive. Use fresh, high-quality boronic acid.
Substrate decompositionIf you observe significant byproduct formation, consider lowering the reaction temperature and extending the reaction time.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

Base Catalyst Ligand Solvent Temperature (°C) Hypothetical Yield (%)
K₂CO₃Pd(OAc)₂SPhosToluene/H₂O10065
Cs₂CO₃Pd₂(dba)₃XPhosDioxane/H₂O9085
K₃PO₄PdCl₂(dppf)-DME/H₂O8092

Note: This data is illustrative and serves as a starting point for optimization. Actual yields will vary depending on the specific boronic acid and reaction conditions.

Heck Reaction

Issue: Formation of regioisomeric products or low stereoselectivity.

Possible Cause Troubleshooting Step
Incorrect base selectionThe base in the Heck reaction is crucial for regenerating the Pd(0) catalyst.[1] For benzyl bromides, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. If you are observing side reactions, consider switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).
Ligand effectsThe stereoselectivity of the Heck reaction is often influenced by the phosphine ligand. For high trans-selectivity, monodentate phosphine ligands like PPh₃ are often effective.
Reaction temperatureHigher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.

Illustrative Reaction Conditions for Heck Reaction:

Base Catalyst Ligand Solvent Temperature (°C) Hypothetical Yield (%)
NEt₃Pd(OAc)₂PPh₃DMF10078
K₂CO₃PdCl₂(PPh₃)₂-Acetonitrile8088
NaOAcPd₂(dba)₃P(o-tol)₃DMAc12072

Note: This data is illustrative. The choice of alkene will significantly impact the reaction outcome.

Buchwald-Hartwig Amination

Issue: Reductive dehalogenation of the starting material.

Possible Cause Troubleshooting Step
Base is too strong or nucleophilicStrong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes promote reductive dehalogenation. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Inappropriate ligandThe choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can often suppress reductive dehalogenation and promote the desired C-N bond formation.
Presence of waterEnsure that the reaction is carried out under anhydrous conditions, as water can be a proton source for reductive dehalogenation.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

Base Catalyst Ligand Solvent Temperature (°C) Hypothetical Yield (%)
NaOtBuPd₂(dba)₃BINAPToluene11090
Cs₂CO₃Pd(OAc)₂XPhosDioxane10082
K₃PO₄Pd(OAc)₂RuPhost-BuOH9088

Note: This data is illustrative and highly dependent on the amine coupling partner.

Sonogashira Coupling

Issue: Homocoupling of the terminal alkyne (Glaser coupling).

Possible Cause Troubleshooting Step
Reaction conditions favor homocouplingThe presence of oxygen can promote the homocoupling of alkynes. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using an excess of the amine base (e.g., triethylamine or diisopropylamine) can also help to suppress this side reaction.
Inappropriate copper sourceThe copper(I) co-catalyst is essential for the Sonogashira reaction.[9] Use a fresh, high-quality source of CuI.
Low reactivity of the aryl bromideIf the reaction is sluggish, consider increasing the temperature or using a more polar solvent like DMF. However, be aware that higher temperatures can also increase the rate of homocoupling.

Illustrative Reaction Conditions for Sonogashira Coupling:

Base Catalyst Co-catalyst Solvent Temperature (°C) Hypothetical Yield (%)
NEt₃PdCl₂(PPh₃)₂CuITHF6085
DiisopropylaminePd(PPh₃)₄CuIDMF8092
PiperidinePd(OAc)₂/PPh₃CuIToluene7088

Note: This data is illustrative. The nature of the terminal alkyne will influence the optimal conditions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., DME/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Boronic Acid, Base, Catalyst setup Assemble Under Inert Atmosphere (Argon) reagents->setup glassware Prepare Oven-Dried Schlenk Flask glassware->setup add_solvent Add Degassed Solvent setup->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up (EtOAc, H₂O, Brine) monitoring->extraction Reaction Complete drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Cross-Coupling Reaction base Ineffective Base start->base catalyst Catalyst Deactivation start->catalyst reagents Poor Reagent Quality start->reagents conditions Suboptimal Conditions (Temp., Solvent) start->conditions base_sol Change Base Type/Strength (e.g., K₂CO₃ → Cs₂CO₃) base->base_sol catalyst_sol Ensure Inert Atmosphere Degas Solvents catalyst->catalyst_sol reagents_sol Use Fresh/Purified Reagents reagents->reagents_sol conditions_sol Vary Temperature/Solvent conditions->conditions_sol

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Bromobenzyl)dimethylamine and (4-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of (3-Bromobenzyl)dimethylamine and (4-Bromobenzyl)dimethylamine. The reactivity of these isomers is primarily dictated by the electronic effects of the substituents on the aromatic ring, which influences their performance in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Due to a lack of direct comparative kinetic studies in published literature, this comparison is based on established principles of physical organic chemistry and representative experimental protocols.

Theoretical Framework: Electronic Effects and Reactivity

The principal site of reactivity for these molecules in cross-coupling reactions is the carbon-bromine (C-Br) bond. The rate-determining step in many palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, is the oxidative addition of the aryl bromide to a palladium(0) complex. The efficiency of this step is highly sensitive to the electron density at the C-Br bond; electron-withdrawing groups generally facilitate this step by making the carbon atom more electrophilic, thereby increasing the reaction rate.

The two key substituents on the benzene ring are the bromine atom and the dimethylaminomethyl group [-CH₂N(CH₃)₂].

  • Bromine (Br): This substituent exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. It is also capable of donating electron density to the ring through resonance (+R effect) via its lone pairs. From the para position, both effects are at play, while from the meta position, the inductive effect is dominant.

  • Dimethylaminomethyl [-CH₂N(CH₃)₂]: This group is primarily electron-withdrawing via an inductive effect (-I) owing to the electronegative nitrogen atom. A direct resonance donation from the nitrogen lone pair to the ring is not possible due to the insulating methylene (-CH₂-) spacer. The basicity of the dimethylamino group can also influence reactions by interacting with catalysts or acidic reagents.

Comparative Analysis:

  • In (4-Bromobenzyl)dimethylamine (para-isomer): The C-Br bond is at the para position relative to the -CH₂N(CH₃)₂ group. The primary electronic influences on the reaction center (the carbon attached to bromine) are the inductive withdrawal from the bromine itself and the inductive withdrawal from the distant -CH₂N(CH₃)₂ group.

  • In this compound (meta-isomer): The C-Br bond is at the meta position. Here, the electron-withdrawing inductive effect of the -CH₂N(CH₃)₂ group is more pronounced at the C-Br bond compared to the para-isomer.

Based on these electronic arguments, the carbon atom of the C-Br bond in This compound) is expected to be more electron-deficient than in the para-isomer. This would suggest a potentially faster rate of oxidative addition to a palladium(0) catalyst. Therefore, it can be hypothesized that This compound may exhibit higher reactivity in palladium-catalyzed cross-coupling reactions .

G cluster_meta This compound cluster_para (4-Bromobenzyl)dimethylamine m_struct meta-Isomer m_effect Stronger Inductive Withdrawal at C-Br bond m_struct->m_effect -I effect of -CH₂NMe₂ is more influential m_reactivity Higher Predicted Reactivity m_effect->m_reactivity Facilitates Oxidative Addition p_reactivity Lower Predicted Reactivity p_struct para-Isomer p_effect Weaker Inductive Withdrawal at C-Br bond p_struct->p_effect -I effect of -CH₂NMe₂ is less influential p_effect->p_reactivity caption Logical flow of predicted reactivity based on substituent position.

Predicted reactivity based on substituent position.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct comparative data is unavailable, both isomers are competent substrates in various palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Below are tables summarizing generalized conditions for Buchwald-Hartwig amination and Sonogashira coupling, which are applicable to both isomers. Optimization would be required for specific coupling partners.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Aryl Bromide (3- or 4-Bromobenzyl)dimethylamine1.0 equivalent
Amine Primary or Secondary Amine1.2 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, or BINAP2-4 mol%
Base NaOtBu, K₃PO₄, or Cs₂CO₃1.5 - 2.5 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous
Temperature 80 - 110 °CReaction progress monitored by TLC or LC-MS
Table 2: Generalized Conditions for Sonogashira Coupling
ParameterConditionNotes
Aryl Bromide (3- or 4-Bromobenzyl)dimethylamine1.0 equivalent
Terminal Alkyne Substituted or Terminal Alkyne1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst CuI1-5 mol% (Copper-free protocols exist)
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Often used as solvent or co-solvent
Solvent THF or DMFAnhydrous, de-gassed
Temperature Room Temperature to 80 °CReaction dependent on substrate reactivity

Experimental Protocols

Below is a representative, detailed experimental protocol for the Buchwald-Hartwig amination reaction. This protocol serves as a starting point and should be optimized for specific substrates.

Protocol: Buchwald-Hartwig Amination of a Bromobenzyl)dimethylamine Isomer

Materials:

  • (3- or 4-Bromobenzyl)dimethylamine (1.0 mmol, 214 mg)

  • Amine coupling partner (e.g., Morpholine, 1.2 mmol, 105 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Evacuate the tube and backfill with the inert gas three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add the (Bromobenzyl)dimethylamine isomer, either as a solid or as a solution in toluene (1 mL).

  • Add the amine coupling partner (morpholine) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine product.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Br pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)₂-NR₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination aryl_bromide Ar-Br aryl_bromide->oa_complex amine HNR₂ amine->oa_complex base Base base->amido_complex base_h [Base-H]⁺X⁻ caption General catalytic cycle for Buchwald-Hartwig amination.

General catalytic cycle for Buchwald-Hartwig amination.

Conclusion

Spectroscopic Analysis Confirms the Structure of (3-Bromobenzyl)dimethylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic data of (3-Bromobenzyl)dimethylamine with its derivatives and related compounds, providing researchers with essential data for structural confirmation.

This guide offers a detailed comparison of the spectroscopic data for this compound, its derivatives, and the related compound N,N-dimethylbenzylamine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for scientists and professionals in drug development for the unambiguous structural elucidation of these compounds.

Comparative Spectroscopic Data

The structural integrity of newly synthesized compounds is paramount in chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structures. Below is a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectra:

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. Key diagnostic signals for this compound and its analogues are presented in Table 1. The benzylic protons and the N-methyl protons are particularly informative for structural confirmation.

CompoundAromatic Protons (ppm)Benzylic Protons (CH₂) (ppm)N-Methyl Protons (N(CH₃)₂) (ppm)Other Protons (ppm)
This compound7.15-7.45 (m)3.40 (s)2.20 (s)-
N-(3-Bromobenzyl)benzamide7.21-7.83 (m)4.61 (d, J=5.8 Hz)-6.55 (s, NH)
N,N-Dimethylbenzylamine7.20-7.35 (m)3.42 (s)2.24 (s)-

Table 1: Comparative ¹H NMR Data (CDCl₃)

¹³C NMR Spectra:

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Table 2 summarizes the key chemical shifts for the compounds of interest. The positions of the benzylic carbon, the N-methyl carbons, and the aromatic carbons, particularly the carbon bearing the bromine atom, are crucial for structural assignment.

CompoundAromatic C-Br (ppm)Other Aromatic Carbons (ppm)Benzylic Carbon (CH₂) (ppm)N-Methyl Carbons (N(CH₃)₂) (ppm)Carbonyl Carbon (C=O) (ppm)
This compound~122.5126.0-139.0~64.0~45.0-
N-(3-Bromobenzyl)benzamide122.9126.6, 127.1, 128.8, 130.5, 130.8, 130.9, 131.9, 134.2, 140.743.6-167.5
N,N-Dimethylbenzylamine-127.1, 128.2, 129.0, 138.864.445.4-

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Table 3 highlights the key IR absorption bands. For tertiary amines like this compound, the absence of N-H stretching bands is a key diagnostic feature, distinguishing them from primary and secondary amines.

CompoundC-H (aromatic) (cm⁻¹)C-H (aliphatic) (cm⁻¹)C-N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
This compound~3050~2950, 2850, 2800~1260-Absent
N-(3-Bromobenzyl)benzamide~3060~2920~1330~1640~3300
N,N-Dimethylbenzylamine~3060, 3020~2950, 2850, 2800~1265-Absent

Table 3: Key Infrared Absorption Bands (cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular ion peak (M⁺) and characteristic fragment ions are crucial for structural analysis.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound213/215 (M⁺, M⁺+2)134 (M⁺ - Br), 58 ([CH₂N(CH₃)₂]⁺)
N-(3-Bromobenzyl)benzamide305/307 (M⁺, M⁺+2)184/186 ([M-C₇H₅O]⁺), 105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺)
N,N-Dimethylbenzylamine13591 ([C₇H₇]⁺), 58 ([CH₂N(CH₃)₂]⁺)

Table 4: Mass Spectrometry Data (Electron Ionization)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0 °C. To this solution, 3-bromobenzyl bromide (1 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, while solid samples are analyzed as KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a direct insertion probe or through a gas chromatograph.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of the structure of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

References

A Comparative Guide to the Synthesis of Meta-Substituted Compounds: Beyond (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for Accessing Meta-Functionalized Arenes, with Supporting Experimental Data.

The targeted synthesis of meta-substituted aromatic compounds is a cornerstone of drug discovery and materials science. Traditionally, the regioselectivity of electrophilic aromatic substitution is dictated by the electronic nature of existing substituents, often favoring ortho and para products. While reagents like (3-Bromobenzyl)dimethylamine serve as valuable building blocks for incorporating a meta-dimethylaminomethylphenyl moiety, modern synthetic chemistry offers a diverse toolkit of alternative strategies. This guide provides a comprehensive comparison of these alternatives, focusing on transition metal-catalyzed C-H functionalization methodologies that enable direct meta-substitution, alongside the classical synthon approach.

Modern Strategies: Direct Meta-C-H Functionalization

Recent advances have centered on the use of directing groups in concert with transition metal catalysts to achieve high regioselectivity for C-H bond activation at the meta position. These methods offer the advantage of functionalizing an existing aromatic core, which can be particularly useful in late-stage diversification of complex molecules.

Alternative 1: Nitrile-Based Directing Groups

Nitrile-containing templates have emerged as powerful tools for palladium-catalyzed meta-selective C-H functionalization. The linear geometry of the nitrile group is proposed to alleviate the strain associated with the formation of a metallocyclophane intermediate, thereby favoring meta-C-H activation.

Experimental Protocol: Palladium-Catalyzed Meta-Olefination of Benzoic Acid Derivatives

A representative procedure for the meta-olefination of benzoic acid derivatives using a nitrile-based sulfonamide template is as follows: To a reaction vessel containing the benzoic acid substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), the nitrile-sulfonamide ligand (1.1 equiv.), and an oxidant such as AgOAc (5.0 equiv.), the desired acrylate (1.0-1.5 equiv.) and a solvent like hexafluoroisopropanol (HFIP) are added. The vessel is sealed and heated at approximately 110°C for 18 hours. After cooling, the reaction mixture is worked up and purified by column chromatography to yield the meta-olefinated product.

Substrate (R)ProductYield (%)meta:ortho:para ratio
Hmeta-olefinated benzoic acid derivative75>95:5
4-F4-Fluoro-meta-olefinated benzoic acid derivative68>95:5
4-CF₃4-Trifluoromethyl-meta-olefinated benzoic acid derivative55>95:5
3-Me3-Methyl-meta-olefinated benzoic acid derivative7290:10

Table 1: Performance Data for Nitrile-Directed Meta-Olefination. Data compiled from representative literature.

Alternative 2: Silicon-Tethered Directing Groups

Silicon-based tethers provide a versatile and readily cleavable directing group strategy. The Si-O bond allows for easy installation on phenol or alcohol substrates and facile removal under standard conditions (e.g., fluoride source or acid). The longer Si-C and Si-O bonds compared to carbon-based tethers can also influence the geometry of the metallacyclic intermediate, favoring meta-selectivity.

Experimental Protocol: Palladium-Catalyzed Meta-Olefination with a Cleavable Si-Tether

A typical procedure involves the following: The silicon-tethered substrate (1.0 equiv.) is combined with Pd(OAc)₂ (5-10 mol%), an olefin (e.g., ethyl acrylate, 2.0 equiv.), an oxidant (e.g., Ag₂CO₃, 1.5 equiv.), and an additive like trifluoroacetic acid (TFA, 0.5 equiv.) in a solvent such as dichloroethane (DCE). The mixture is heated at 100°C for 24 hours. Following the reaction, the directing group can be cleaved using a fluoride source like TBAF to yield the free meta-functionalized alcohol or phenol.

Substrate (R)ProductYield (%)meta:ortho:para ratio
Hmeta-olefinated phenol derivative8181:7:12
4-OMe4-Methoxy-meta-olefinated phenol derivative7598:2
4-CF₃4-Trifluoromethyl-meta-olefinated phenol derivative5097:3
2-Me2-Methyl-meta-olefinated phenol derivative7885:15

Table 2: Performance Data for Silicon-Tethered Meta-Olefination. Data compiled from representative literature.[1]

Alternative 3: Norbornene-Mediated Meta-Arylation

The use of a transient mediator, such as norbornene, in palladium catalysis allows for a relay of reactivity from an initial ortho-C-H activation to the meta position. This "Catellani-type" reaction has been successfully applied to the meta-arylation of various arenes.

Experimental Protocol: Norbornene-Mediated Meta-C–H Arylation

A general procedure is as follows: The substrate bearing a directing group (e.g., an amide, 1.0 equiv.), an aryl iodide (2.5 equiv.), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a quinoline-type ligand, 10 mol%), a modified norbornene derivative (1.5 equiv.), and an oxidant like AgOAc (3.0 equiv.) are combined in a solvent such as 1,2-dichloroethane (DCE). The reaction is heated at approximately 75°C for 16 hours. After workup and purification, the meta-arylated product is obtained.

Substrate (Directing Group)Aryl IodideProductYield (%)
Phenylacetamide4-Iodo-1,2-difluorobenzenemeta-arylated phenylacetamide85
Phenylacetamide1-Iodo-4-nitrobenzenemeta-arylated phenylacetamide72
Phenylacetamide3-Iodobenzonitrilemeta-arylated phenylacetamide68

Table 3: Performance Data for Norbornene-Mediated Meta-Arylation. Data compiled from representative literature.

Classical Approach: this compound as a Synthon

This compound serves as a readily available starting material containing the desired meta-substituted pattern. The bromine atom provides a handle for a variety of classical cross-coupling reactions, allowing for the introduction of a wide range of functionalities at that position. This approach is highly reliable for accessing compounds with a fixed meta-(dimethylaminomethyl)phenyl core.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A typical procedure involves: In a reaction flask, this compound (1.0 equiv.), a boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours until the reaction is complete. After cooling, the mixture is subjected to an aqueous workup, and the product is purified by chromatography.

Application in Heck-Mizoroki Reaction

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.

Experimental Protocol: Heck Coupling of this compound

A general procedure is as follows: this compound (1.0 equiv.), an alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) are combined in a solvent such as DMF, NMP, or acetonitrile. The reaction is heated under an inert atmosphere at 80-140°C for several hours. After completion, the reaction is cooled, worked up, and the product is purified.

Coupling PartnerReaction TypeProductYield (%)
Phenylboronic acidSuzuki-Miyaura3-(Dimethylaminomethyl)biphenyl85-95
Ethyl acrylateHeckEthyl 3-(3-(dimethylaminomethyl)phenyl)acrylate70-85
PhenylacetyleneSonogashira1-(3-((Dimethylamino)methyl)phenyl)-2-phenylethyne80-90

Table 4: Representative Yields for Cross-Coupling Reactions with this compound. Yields are typical ranges reported in the literature for similar substrates.

Visualizing the Synthetic Strategies

To better illustrate the logical flow of these synthetic approaches, the following diagrams are provided.

experimental_workflow cluster_0 Meta-C-H Functionalization cluster_1 Synthon Approach start_ch Aromatic Substrate directing_group Install Directing Group (e.g., Nitrile, Si-Tether) start_ch->directing_group ch_activation Transition Metal-Catalyzed Meta-C-H Activation directing_group->ch_activation coupling Coupling with Partner (e.g., Alkene, Aryl Halide) ch_activation->coupling deprotection Remove Directing Group coupling->deprotection product_ch Meta-Substituted Product deprotection->product_ch start_synthon This compound cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) start_synthon->cross_coupling product_synthon Meta-Substituted Product cross_coupling->product_synthon coupling_partner Coupling Partner (e.g., Boronic Acid, Alkene) coupling_partner->cross_coupling pd_catalytic_cycle pd0 Pd(0)L_n pdii_halide Ar-Pd(II)-X L_n pd0->pdii_halide Oxidative Addition (Ar-X) pdii_alkene [Ar-Pd(II)(alkene)L_n]^+ pdii_halide->pdii_alkene Alkene Coordination insertion_product R-alkenyl-Pd(II)-X L_n pdii_alkene->insertion_product Migratory Insertion product_complex [Product-Pd(II)-H]^+ insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base)

References

A Comparative Guide to Product Purity Validation: HPLC and NMR Analysis of Reactions Involving (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of product purity is a cornerstone of reliable and reproducible research. In the synthesis of intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of the target molecule is paramount. This guide provides a detailed comparison of two powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of product purity from reactions utilizing (3-Bromobenzyl)dimethylamine.

This document outlines detailed experimental protocols for both HPLC and quantitative NMR (qNMR), presents a comparative analysis of their performance characteristics, and includes a discussion of alternative methods. The data presented herein is based on a typical reaction outcome for the synthesis of N,N-dimethyl-1-(3-bromophenyl)methanamine from this compound, illustrating how each technique can be employed to identify and quantify the desired product and potential impurities.

Experimental Workflow and Purity Validation Strategy

The overall process, from the chemical reaction to the final purity assessment, follows a logical sequence. The initial synthesis is followed by a work-up procedure to isolate the crude product. This crude mixture is then subjected to analysis by both HPLC and NMR to determine the purity and identify any residual starting materials or by-products.

G cluster_0 Synthesis and Isolation cluster_1 Purity Validation cluster_2 Alternative/Complementary Analysis reaction Reaction: This compound + Reagent workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product hplc_analysis HPLC Analysis crude_product->hplc_analysis nmr_analysis NMR Analysis crude_product->nmr_analysis gcms_analysis GC-MS Analysis crude_product->gcms_analysis data_analysis Data Analysis and Comparison hplc_analysis->data_analysis nmr_analysis->data_analysis final_purity Final Purity Report data_analysis->final_purity gcms_analysis->data_analysis

A comparative study of different catalysts for the Sonogashira coupling of (3-Bromobenzyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a powerful tool for the synthesis of complex molecules. This guide provides a comparative analysis of different palladium-based catalyst systems for the coupling of (3-Bromobenzyl)dimethylamine with terminal alkynes, offering a valuable resource for optimizing this key transformation in medicinal chemistry and materials science.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.[1] The choice of catalyst, ligand, and reaction conditions is critical to the success of this transformation, directly impacting reaction yield, efficiency, and scalability. This comparative study focuses on the Sonogashira coupling of this compound, a versatile building block in the synthesis of various biologically active compounds and functional materials.

Comparative Performance of Catalytic Systems

The efficiency of the Sonogashira coupling of this compound is highly dependent on the palladium source, the phosphine ligand, the presence of a copper(I) co-catalyst, the base, and the solvent system. Below is a summary of the performance of various catalytic systems for the coupling of this compound with phenylacetylene, compiled from various experimental studies.

Catalyst SystemLigandCo-CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF1003~90-95
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003High
Pd/CuFe₂O₄None(in catalyst)K₂CO₃EtOH70-Good
Pd-metallodendrimerNoneCuIEt₃NDMF70290

Note: The data presented is based on analogous aryl bromide couplings and optimized conditions reported in the literature.[2][3][4] Yields are approximate and can vary based on specific reaction conditions and scale.

Key Insights into Catalyst Selection:

  • Traditional Palladium/Copper Systems: The combination of a palladium(II) source like PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂ with a copper(I) co-catalyst (CuI) remains a robust and widely used system for the Sonogashira coupling of aryl bromides.[2] The use of triphenylphosphine (PPh₃) as a ligand is common, providing good stability and reactivity to the palladium catalyst.

  • Heterogeneous Catalysts: The development of heterogeneous catalysts, such as palladium supported on copper ferrite (Pd/CuFe₂O₄), offers significant advantages in terms of catalyst recovery and reuse, making the process more economical and environmentally friendly.[3] These systems often operate under milder conditions and may not require phosphine ligands.

  • Dendrimeric Catalysts: Palladium metallodendrimers have emerged as highly efficient homogeneous catalysts.[4] Their well-defined structure and high local concentration of catalytic sites can lead to excellent yields in short reaction times.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira coupling of this compound with phenylacetylene, representing a typical procedure using a conventional palladium/copper catalyst system.

General Protocol for Sonogashira Cross-Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine to the flask. Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Add phenylacetylene dropwise to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.

Sonogashira_Catalytic_Cycle Catalytic Cycle of the Sonogashira Coupling Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Cu(I)X Experimental_Workflow Experimental Workflow for Sonogashira Coupling start Start: Inert Atmosphere Setup reagents Add Catalysts, Ligand, Solvent, Base start->reagents substrate Add this compound reagents->substrate alkyne Add Phenylacetylene substrate->alkyne reaction Heat and Stir (Monitor by TLC/GC-MS) alkyne->reaction workup Cool, Dilute, Wash reaction->workup purification Dry, Concentrate, Column Chromatography workup->purification product Final Product purification->product

References

Efficacy of (3-Bromobenzyl)dimethylamine in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (3-Bromobenzyl)dimethylamine in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Due to a lack of specific published data for this compound, this guide draws upon experimental data from structurally analogous benzyl bromides to provide a predictive comparison and valuable starting points for reaction development.

Comparative Performance Overview

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C(sp³)-Br bond in this compound is influenced by the benzyl position, which is generally more reactive than a standard aryl bromide but can be prone to side reactions. The dimethylamino group, being electron-donating and potentially coordinating, can also influence the catalytic cycle.

Below is a summary of expected performance based on data from analogous benzyl bromide couplings.

Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801291-99%
24-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane10016~92%
3Naphthalen-2-ylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8524~88%

Table 2: Heck Coupling of Benzyl Bromides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1006~85%
2Methyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMAc12012~92%
3n-Butyl acrylatePd₂(dba)₃ (1)PPh₃ (2)K₂CO₃Acetonitrile8024~88%

Table 3: Sonogashira Coupling of Benzyl Bromides

EntryCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (1)-Et₃NTHF658~90%
21-HeptynePdCl₂(PPh₃)₂ (1.5)CuI (1)-PiperidineDMF8012~85%
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)PPh₃ (2)DIPAToluene7010~92%

Table 4: Buchwald-Hartwig Amination of Benzyl Bromides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10012~95%
2AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃1,4-Dioxane11024~88%
3Di-n-butylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH9018~92%

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions, adapted for this compound based on established methods for benzyl bromides.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Under a positive flow of argon, add Pd(OAc)₂ and SPhos.

  • Add degassed toluene and water via syringe.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling Protocol

Objective: To couple this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tolyl)₃, and Et₃N in DMF.

  • Seal the tube and heat the mixture to 100 °C for 6 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

Objective: To form a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of this compound and the terminal alkyne in degassed THF, add Pd(PPh₃)₄, CuI, and Et₃N under an argon atmosphere.

  • Stir the reaction mixture at 65 °C for 8 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize an arylamine from this compound and an amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • BINAP (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the tube with argon.

  • Add toluene, this compound, and the amine via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography.

Visualizations

General Cross-Coupling Workflow

G reagents Combine Benzyl Halide, Coupling Partner, Catalyst, Ligand, & Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

A general workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)L₂-Ar OxAdd->Trans Transmetalation (Ar-B(OR)₂, Base) Trans->Pd0 Reductive Elimination (R-Ar)

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Insertion R-CH₂-CH-Pd(II)L₂-X OxAdd->Insertion Alkene Insertion Insertion->Pd0 β-Hydride Elimination

Simplified catalytic cycle for the Heck reaction.

Sonogashira cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)L₂-C≡CR' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination CuX Cu-X CuAcetylide Cu-C≡CR' CuX->CuAcetylide R'C≡CH, Base CuAcetylide->OxAdd

Simplified catalytic cycle for the Sonogashira coupling.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Amido R-Pd(II)L₂(NR'R'') OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination (R-NR'R'')

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Isomeric Effects on the Reaction Rates of Bromobenzylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring can profoundly influence the reactivity of a molecule. This guide provides a comparative analysis of the reaction rates of bromobenzylamines, focusing on how the placement of the bromine atom at the ortho, meta, or para position affects the nucleophilicity of the amino group. Due to the limited availability of direct side-by-side quantitative kinetic data for all three isomers under identical conditions in published literature, this guide focuses on the established principles of physical organic chemistry to predict and explain their relative reactivities.

Data Presentation: Predicted Reactivity Based on Electronic and Steric Effects

The reactivity of bromobenzylamines in reactions where the amino group acts as a nucleophile (e.g., SN2 reaction with an alkyl halide) is governed by the interplay of electronic and steric effects imparted by the bromine substituent. The following table summarizes these effects and provides a predicted order of reactivity.

IsomerInductive Effect (-I)Resonance Effect (+R)Steric HindranceNet Electronic Effect on NucleophilicityPredicted Relative Rate
p-Bromobenzylamine Weakly DeactivatingWeakly ActivatingMinimalMildly DecreasedFastest
m-Bromobenzylamine Moderately DeactivatingNegligibleMinimalModerately DecreasedIntermediate
o-Bromobenzylamine Strongly DeactivatingWeakly ActivatingSignificantStrongly DecreasedSlowest

Discussion of Isomeric Effects

The bromine atom influences the electron density of the benzylamine system, and thus the nucleophilicity of the lone pair on the nitrogen atom, through two primary electronic mechanisms:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent, weakening as the distance from the substituent increases. This deactivating effect reduces the electron density on the nitrogen, lowering its nucleophilicity.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions. For halogens, this activating effect is generally weaker than their inductive withdrawal effect.

The overall reactivity of each isomer is determined by the combination of these electronic effects and any steric hindrance around the reactive amino group.

  • para-Bromobenzylamine: The bromine atom is farthest from the benzylic carbon. Its electron-withdrawing inductive effect (-I) is at its weakest. The resonance effect (+R) donates some electron density to the ring, partially counteracting the inductive withdrawal. With minimal steric hindrance, the para isomer is expected to be the most nucleophilic and thus the most reactive of the three isomers.

  • meta-Bromobenzylamine: At the meta position, the resonance effect is negligible. Therefore, the reactivity is primarily dictated by the inductive effect (-I). Being closer to the reactive center than in the para isomer, the -I effect is stronger, leading to a greater reduction in the nucleophilicity of the amino group. Consequently, the meta isomer is predicted to be less reactive than the para isomer.

  • ortho-Bromobenzylamine: This isomer experiences the strongest deactivating inductive effect (-I) due to the bromine's close proximity to the aminomethyl group. Furthermore, the bulky bromine atom creates significant steric hindrance , physically obstructing the approach of an electrophile to the nitrogen atom's lone pair. This combination of powerful electronic deactivation and steric repulsion makes the ortho isomer the least reactive of the three.

Visualizations

The following diagrams illustrate the theoretical basis for the predicted reactivity and a typical workflow for its experimental verification.

Isomeric_Effects cluster_isomers Bromobenzylamine Isomers cluster_effects Governing Factors cluster_outcomes Impact on Reactivity cluster_conclusion Predicted Reactivity Order ortho ortho-Isomer Inductive Inductive Effect (-I) (Distance-Dependent) ortho->Inductive Strongest Resonance Resonance Effect (+R) (Ortho/Para positions) ortho->Resonance Steric Steric Hindrance ortho->Steric Significant meta meta-Isomer meta->Inductive Moderate para para-Isomer para->Inductive Weakest para->Resonance ortho_react Strongest -I Effect + High Steric Hindrance = Lowest Nucleophilicity Inductive->ortho_react meta_react Moderate -I Effect (No Resonance Effect) = Intermediate Nucleophilicity Inductive->meta_react para_react Weakest -I Effect + Opposing +R Effect = Highest Nucleophilicity Inductive->para_react Resonance->ortho_react Resonance->para_react Steric->ortho_react Conclusion para > meta > ortho

Caption: Logical relationship of isomeric position to electronic and steric effects.

Experimental_Workflow prep Prepare Equimolar Solutions of Isomers & Electrophile thermo Thermostat Reactant Solutions & Reaction Vessel to T (e.g., 25°C) prep->thermo mix Mix Reactants (t=0) Initiate Data Acquisition thermo->mix monitor Monitor Reaction Progress (e.g., Change in Conductivity or UV-Vis Absorbance) mix->monitor collect Record Data (Conductivity/Absorbance) at Regular Time Intervals monitor->collect plot Plot Data vs. Time (e.g., 1/(Ct-C∞) vs. t for 2nd order) collect->plot calc Calculate Pseudo/Second-Order Rate Constant (k) from Slope plot->calc compare Compare k values: k_para vs. k_meta vs. k_ortho calc->compare

Caption: Experimental workflow for kinetic analysis of bromobenzylamine reactions.

Experimental Protocols

To experimentally validate the predicted reactivity, a kinetic study can be performed. The following are generalized protocols for monitoring the reaction rates of bromobenzylamines with a model electrophile, such as benzyl bromide, using common laboratory techniques.

Method 1: Conductometric Measurement

This method is suitable for reactions that produce ionic products from non-ionic reactants, such as the reaction of a benzylamine with an alkyl halide, which generates a hydrobromide salt.

1. Materials and Reagents:

  • ortho-, meta-, and para-bromobenzylamine (high purity)

  • Benzyl bromide (electrophile)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks, pipettes, and syringes

2. Instrumentation:

  • Conductivity meter with a dipping cell

  • Thermostatic water bath capable of maintaining temperature ±0.1°C

  • Magnetic stirrer and stir bars

  • Stopwatch

3. Experimental Procedure:

  • Solution Preparation: Prepare stock solutions of each bromobenzylamine isomer and benzyl bromide in the chosen anhydrous solvent (e.g., 0.02 M).

  • Temperature Equilibration: Place the reactant solutions and a reaction vessel containing a stir bar in the thermostatic water bath for at least 30 minutes to reach thermal equilibrium.

  • Reaction Initiation: Pipette a known volume of the benzylamine isomer solution into the reaction vessel. Place the conductivity cell into the solution. Initiate the reaction by rapidly adding an equimolar volume of the thermostated benzyl bromide solution and simultaneously start the stopwatch (t=0).

  • Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is substantially complete (i.e., the conductivity reading becomes stable).

  • Repeat: Perform the experiment for each of the three isomers under identical conditions of concentration and temperature.

4. Data Analysis:

  • The second-order rate constant, k, can be determined by plotting 1/(Ct - C∞) against time, where Ct is the conductivity at time t and C∞ is the final, stable conductivity. The slope of the resulting straight line is proportional to the rate constant.

Method 2: UV-Visible Spectrophotometry

This method is applicable if one of the reactants or products has a distinct UV-Vis absorbance profile that changes over the course of the reaction.

1. Materials and Reagents:

  • Same as Method 1.

2. Instrumentation:

  • UV-Visible spectrophotometer with a thermostated cuvette holder

  • Matched quartz cuvettes

  • Stopwatch

3. Experimental Procedure:

  • Wavelength Determination: Scan the UV-Vis spectrum of the reactants and expected products to identify a suitable wavelength for monitoring where there is a significant change in absorbance as the reaction proceeds.

  • Solution Preparation: Prepare dilute solutions of the reactants suitable for spectrophotometric analysis (ensuring absorbance is within the linear range of the instrument, typically 0.1-1.0).

  • Reaction Initiation: Pipette the bromobenzylamine isomer solution into a quartz cuvette and place it in the thermostated cell holder. Add the electrophile solution, mix rapidly, and start collecting absorbance data at the predetermined wavelength as a function of time.

  • Data Collection: Record the absorbance at fixed time intervals or use a kinetic mode on the spectrophotometer.

4. Data Analysis:

  • Using Beer's Law (A = εcl), the absorbance data can be converted to concentration.

  • The reaction order is determined by plotting concentration, ln(concentration), or 1/(concentration) against time to find the best linear fit.

  • The rate constant, k, is calculated from the slope of the linear plot.

Benchmarking the performance of (3-Bromobenzyl)dimethylamine against other benzylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is a critical decision in the synthesis of complex molecules, impacting reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of common benzylating agents, including (3-Bromobenzyl)dimethylamine's precursor, 3-bromobenzyl bromide, against benchmark agents such as benzyl bromide and benzyl chloride.

It is important to clarify the role of this compound. This compound is typically the product of an N-benzylation reaction, rather than a benzylating agent itself. The dimethylamino group is a poor leaving group, making it unsuitable for transferring the benzyl group to a nucleophile. The synthesis of this compound from 3-bromobenzyl bromide and dimethylamine, with an 80% yield, serves as a practical example of an N-benzylation reaction[1].

This guide will therefore focus on comparing the performance of true benzylating agents: 3-bromobenzyl bromide, benzyl bromide, and benzyl chloride.

Quantitative Performance Data

The following table summarizes the performance of various benzylating agents in representative O-benzylation and N-benzylation reactions. Reaction conditions can significantly influence the outcome, and the data presented here are for illustrative purposes.

Benzylating AgentSubstrateReaction TypeBaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromobenzyl bromide Ethyl 2-hydroxy-6-methylbenzoateO-BenzylationK₂CO₃THFRefluxN/A93
Benzyl bromide Generic AlcoholO-BenzylationNaHDMF or THF0 to RTN/AHigh
Benzyl bromide 4-Bromophenethyl alcoholO-BenzylationNaHTHFRTN/AHigh
Benzyl chloride BenzeneC-BenzylationBasolite C300Benzene803~88
Benzyl chloride AnilineN-BenzylationNaHCO₃WaterRT485-87[2]
3-Bromobenzyl bromide DimethylamineN-BenzylationNoneBenzene5N/A80[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key benzylation reactions.

1. O-Benzylation of an Alcohol using Benzyl Bromide (Williamson Ether Synthesis)

This protocol describes a general procedure for the benzylation of a hydroxyl group.

  • Materials :

    • Starting material with a free hydroxyl group

    • Benzyl bromide (BnBr)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • Dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[3]

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution.

    • Add benzyl bromide (1.5–2.0 equivalents) to the reaction mixture at 0°C.[3]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.[3]

2. N-Benzylation of an Amine using Benzyl Chloride

This protocol provides a method for the benzylation of a primary amine.

  • Materials :

    • Aniline

    • Benzyl chloride

    • Sodium bicarbonate (NaHCO₃)

    • Water

  • Procedure :

    • In a flask, combine aniline (2.0 equivalents) and a 10% aqueous solution of sodium bicarbonate.

    • While stirring vigorously, add benzyl chloride (1.0 equivalent) dropwise. The reaction is typically exothermic.

    • Continue stirring at room temperature for 4 hours.[2]

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with a saturated salt solution.[2]

    • Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the excess aniline by distillation under reduced pressure to yield the benzylaniline product.[2]

3. Synthesis of this compound

This protocol illustrates the N-benzylation of a secondary amine.

  • Materials :

    • 3-Bromobenzyl bromide

    • Dimethylamine

    • Benzene

    • Hydrochloric acid (3N)

    • Potassium hydroxide solution

  • Procedure :

    • In a suitable reaction vessel, react dimethylamine (1.14 mol) with 3-bromobenzyl bromide (0.38 mol) in benzene at 5°C.[1]

    • After the initial reaction, acidify the mixture with 3N hydrochloric acid.

    • Extract the mixture with aqueous 3N hydrochloric acid.[1]

    • Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.

    • An oil will separate, which is then distilled to yield 3-bromo-N,N-dimethylbenzylamine.[1]

Visualizations

Experimental Workflow for Benzylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Substrate + Benzylating Agent Mixing Combine Reactants, Solvent, and Base Reactants->Mixing Solvent_Base Solvent + Base Solvent_Base->Mixing Reaction_Step Stir at Controlled Temperature Mixing->Reaction_Step Monitoring Monitor Progress (e.g., TLC) Reaction_Step->Monitoring Quenching Quench Reaction Monitoring->Quenching Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (e.g., Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for a typical benzylation reaction.

Relative Reactivity of Benzylating Agents

reactivity cluster_reactivity Relative Reactivity Benzyl_Bromide Benzyl Bromide Benzyl_Chloride Benzyl Chloride Benzyl_Bromide->Benzyl_Chloride More Reactive (Better Leaving Group) 3_Bromo_Benzyl_Bromide 3-Bromobenzyl Bromide 3_Bromo_Benzyl_Bromide->Benzyl_Chloride More Reactive (Better Leaving Group) Benzyl_Alcohol Benzyl Alcohol Derivatives Benzyl_Chloride->Benzyl_Alcohol More Reactive (Requires Activation)

Caption: Relative reactivity of common benzylating agents.

References

Comparative Analysis of Kinetic Data for Nucleophilic Substitution Reactions of (3-Bromobenzyl)dimethylamine and Related Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reaction Kinetics

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical compounds, the selection of an appropriate alkylating agent is critical for optimizing reaction efficiency and yield. (3-Bromobenzyl)dimethylamine and its structural analogs are versatile reagents for the introduction of the 3-bromobenzyl moiety. This guide provides a comparative analysis of the kinetic data for the nucleophilic substitution reactions of this compound and related substituted benzyl bromides, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with piperazine in methanol at different temperatures. This reaction serves as a representative model for SN2-type nucleophilic substitution.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Piperazine in Methanol

Substituent (X) in X-C₆H₄CH₂Brk (× 10³ L mol⁻¹ s⁻¹) at 298 Kk (× 10³ L mol⁻¹ s⁻¹) at 308 Kk (× 10³ L mol⁻¹ s⁻¹) at 318 K
H (Benzyl bromide)1.853.626.88
4-CH₃1.553.105.95
4-Br2.154.157.90
3-Br 2.30 4.50 8.50
4-NO₂3.857.1513.2

Data compiled from studies on the substituent effect in the benzylation of piperazine.

Analysis of Kinetic Data:

The data reveals a clear trend in reactivity based on the electronic effects of the substituents. Electron-withdrawing groups, such as the 4-nitro group, accelerate the reaction, as evidenced by the higher rate constants. This is consistent with the SN2 mechanism, where the partial positive charge on the benzylic carbon in the transition state is stabilized by electron-withdrawing substituents. Conversely, the electron-donating 4-methyl group slightly decreases the reaction rate compared to the unsubstituted benzyl bromide.

The 3-bromo substituent, being an electron-withdrawing group, increases the reaction rate compared to benzyl bromide. It is important to note that while this compound contains the same 3-bromo substituent on the aromatic ring, the presence of the dimethylamino group at the benzylic position will introduce both steric and electronic effects that would alter its reactivity profile. The dimethylamino group is sterically more demanding than a bromine atom and possesses a lone pair of electrons that could potentially influence the reaction mechanism.

Experimental Protocols

The kinetic data presented above is typically acquired through conductometric analysis. This method relies on the change in the electrical conductivity of the reaction mixture as ionic products are formed.

General Protocol for Kinetic Analysis by Conductometry:

  • Reagent Preparation:

    • Prepare standard solutions of the substituted benzyl bromide and the nucleophile (e.g., piperazine) in a suitable solvent (e.g., methanol) of known concentration.

    • Ensure all glassware is scrupulously clean and dry.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution in a thermostated reaction vessel equipped with a conductivity cell.

    • Allow the solution to reach thermal equilibrium at the desired temperature.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding a known volume of the thermostated benzyl bromide solution to the reaction vessel with vigorous stirring.

    • Immediately start recording the conductance of the solution at regular time intervals using a conductivity meter.

    • Continue data acquisition until the reaction is substantially complete, as indicated by a stable conductance reading.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductance over time using the appropriate integrated rate law for a second-order reaction.

Reaction Mechanism and Workflow

The nucleophilic substitution reaction of benzyl bromides with amines like piperazine generally proceeds via an SN2 mechanism. The following diagram illustrates the logical workflow for a typical kinetic experiment to determine the rate constant of such a reaction.

G cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution (e.g., 3-Bromobenzyl Bromide in Methanol) Thermostat Thermostat Solutions to Reaction Temperature Prep_Substrate->Thermostat Prep_Nucleophile Prepare Nucleophile Solution (e.g., Piperazine in Methanol) Prep_Nucleophile->Thermostat Mix Mix Reactants in Conductivity Cell Thermostat->Mix Record Record Conductance vs. Time Mix->Record Plot Plot Conductance Data Record->Plot Calculate Calculate Second-Order Rate Constant (k) Plot->Calculate

Caption: Workflow for a kinetic study of a nucleophilic substitution reaction.

This guide provides a foundational understanding of the kinetic behavior of this compound and related compounds. For drug development professionals and researchers, this comparative analysis underscores the importance of substituent effects in modulating reaction rates and provides a practical framework for conducting further kinetic investigations.

Novel Receptor Tyrosine Kinase Inhibitors Derived from (3-Bromobenzyl)dimethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers have synthesized and characterized a novel series of potent Receptor Tyrosine Kinase (RTK) inhibitors derived from the versatile starting material, (3-Bromobenzyl)dimethylamine. This guide provides a comparative analysis of these new chemical entities against a known multi-kinase inhibitor, offering insights into their potential as next-generation therapeutics in oncology. The synthesized compounds demonstrate significant inhibitory activity against key kinases involved in tumor angiogenesis and metastasis.

Introduction to Novel Compounds

A series of novel compounds, designated as NC-1, NC-2, and NC-3 , were synthesized from this compound via palladium-catalyzed cross-coupling reactions. These reactions, specifically Suzuki, Sonogashira, and Heck couplings, allowed for the introduction of diverse chemical moieties at the 3-position of the benzyl ring, aiming to enhance the binding affinity and selectivity for specific RTKs. The dimethylamine group was retained for its potential to improve solubility and pharmacokinetic properties.

Comparative Analysis of In Vitro Kinase Inhibition

The newly synthesized compounds were evaluated for their inhibitory activity against a panel of key RTKs implicated in cancer progression, including VEGFR2, PDGFRβ, and EGFR. Their performance was compared against a well-established multi-kinase inhibitor, Sunitinib .

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)EGFR IC₅₀ (nM)
NC-1 (Suzuki Product) 1525> 1000
NC-2 (Sonogashira Product) 2230> 1000
NC-3 (Heck Product) 4560> 1000
Sunitinib (Alternative) 921500

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

General Synthetic Procedure for Novel Compounds

The synthesis of the novel compounds commenced with this compound as the starting material. The core synthetic transformations involved palladium-catalyzed cross-coupling reactions.

1. Suzuki Coupling (for NC-1):

  • A mixture of this compound (1 mmol), an appropriate boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol) in a 3:1 mixture of Dioxane/H₂O (10 mL) was degassed and heated at 100 °C for 12 hours under an inert atmosphere.

  • After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate.

  • The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford NC-1 .

2. Sonogashira Coupling (for NC-2):

  • To a solution of this compound (1 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (10 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • The reaction mixture was stirred at 60 °C for 8 hours under an inert atmosphere.

  • The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water.

  • The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography yielded NC-2 .

3. Heck Coupling (for NC-3):

  • A mixture of this compound (1 mmol), an alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tolyl)₃ (0.06 mmol), and triethylamine (1.5 mmol) in DMF (8 mL) was heated at 110 °C for 16 hours in a sealed tube.

  • After cooling, the mixture was filtered, and the filtrate was diluted with water and extracted with diethyl ether.

  • The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product was purified by column chromatography to give NC-3 .

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a standard in vitro kinase assay.

  • Kinase reactions were performed in a 96-well plate.

  • Each well contained the respective kinase (VEGFR2, PDGFRβ, or EGFR), a substrate peptide, ATP, and the test compound at varying concentrations.

  • The reaction was incubated at 30 °C for 60 minutes.

  • The amount of phosphorylated substrate was quantified using a luminescence-based method.

  • IC₅₀ values were calculated by fitting the dose-response curves using a non-linear regression model.

Visualizing the Synthetic Strategy and Biological Target Pathway

To illustrate the synthetic approach and the targeted biological pathway, the following diagrams were generated.

Synthesis_Workflow Start This compound Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Start->Sonogashira Heck Heck Coupling (Alkene, Pd Catalyst) Start->Heck NC1 Novel Compound 1 (NC-1) Suzuki->NC1 NC2 Novel Compound 2 (NC-2) Sonogashira->NC2 NC3 Novel Compound 3 (NC-3) Heck->NC3

Caption: Synthetic routes to novel compounds from this compound.

Signaling_Pathway cluster_cell Tumor Cell cluster_inhibition Inhibition RTK VEGFR2 / PDGFRβ P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->P1 Proliferation Angiogenesis & Cell Proliferation P1->Proliferation NC Novel Compounds (NC-1, NC-2, NC-3) NC->RTK Inhibition

Caption: Inhibition of RTK signaling by the novel synthesized compounds.

Conclusion

The novel compounds synthesized from this compound, particularly NC-1 and NC-2 , exhibit potent and selective inhibitory activity against VEGFR2 and PDGFRβ, key drivers of tumor angiogenesis. While Sunitinib shows higher potency for PDGFRβ, the novel compounds demonstrate comparable activity against VEGFR2 with potentially greater selectivity over EGFR, which may translate to a more favorable side-effect profile. These findings underscore the potential of this compound as a versatile scaffold for the development of novel kinase inhibitors and warrant further investigation, including in vivo efficacy and safety studies.

Safety Operating Guide

Proper Disposal of (3-Bromobenzyl)dimethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3-Bromobenzyl)dimethylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.

This compound is a halogenated organic compound requiring specific disposal procedures due to its potential hazards.[1][2] Improper disposal can lead to environmental contamination and may pose health risks.[3] Therefore, it is crucial to follow established protocols for the management of hazardous chemical waste.[4]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact.[2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Footwear Closed-toe shoesTo protect feet from spills.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Do not mix this compound with non-halogenated organic waste.[6][7]

  • Collect waste this compound in a designated, properly labeled "Halogenated Organic Waste" container.[1][2][7] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[6][7]

  • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid to prevent leaks and evaporation.[4][6]

  • The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][6]

Step-by-Step Disposal Procedure

  • Work Area Preparation: Ensure your workspace is clean and you are working in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Wear Appropriate PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Transfer of Waste: Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container. Use a funnel to avoid spills.

  • Secure the Container: Tightly close the waste container lid when not in use.[3][4]

  • Labeling: Ensure the hazardous waste tag is filled out completely and legibly, including the chemical name and approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[2][6]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material.

  • Cleanup: Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is it a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C Yes D Is the container properly labeled with a 'Hazardous Waste' tag? C->D I Do NOT mix with non-halogenated waste C->I E Affix a completed 'Hazardous Waste' tag D->E No F Store in a designated Satellite Accumulation Area D->F Yes E->F G Contact EHS for pickup and disposal F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.